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  • Product: Aurasperone C
  • CAS: 41689-66-1

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Isolation Dynamics of Aurasperone C: A Technical Guide

Introduction to Bis-Naphtho-γ-Pyrones Aurasperone C is a complex secondary metabolite primarily isolated from marine and terrestrial strains of Aspergillus niger, Aspergillus awamori, and Alternaria alternata[1],[2]. Bel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Bis-Naphtho-γ-Pyrones

Aurasperone C is a complex secondary metabolite primarily isolated from marine and terrestrial strains of Aspergillus niger, Aspergillus awamori, and Alternaria alternata[1],[2]. Belonging to the bis-naphtho-γ-pyrone (BNP) class of aromatic polyketides, this compound has garnered significant attention in drug development due to its unique structural chirality and its broad-spectrum biological activities, which include cytotoxic, antimicrobial, and enzyme-inhibitory properties[3],[4].

As a dimeric molecule, the structural elucidation and isolation of Aurasperone C require highly specific analytical workflows. This guide provides a comprehensive, field-proven analysis of its chemical framework, biosynthetic pathways, and self-validating extraction protocols.

Structural Elucidation and Physicochemical Profiling

Aurasperone C is chemically defined as 2,2'-dimethyl-2,2',5,5',8-pentahydroxy-6,6',8-trimethoxy-7,10'-bi[2,3-dihydro-4H-naphtho[2,3b]pyran-4-one][1]. It is an asperpyrone-type BNP characterized by a specific C-10 to C-7' linkage between its monomeric naphtho-γ-pyrone units[4].

The structural divergence of Aurasperone C from its major congener, Aurasperone B, lies in a critical functional group substitution: the 8-methoxyl group present in Aurasperone B is replaced by a hydroxyl group in Aurasperone C[1]. This subtle modification significantly alters its hydrogen-bonding capacity and polarity, influencing both its chromatographic behavior and its biological target binding affinity.

Quantitative Physicochemical Data

To facilitate rapid dereplication and analytical comparison, the core quantitative properties of Aurasperone C are summarized below:

PropertyValueAnalytical Significance
Molecular Formula C31H28O12[2]Dictates isotopic pattern for MS validation.
Molecular Weight 592.5 g/mol [5]Used for low-resolution mass spectrometry targeting.
Exact Monoisotopic Mass 592.158076 Da[2]Critical for UHPLC-QTOF-MS high-resolution dereplication.
Melting Point 185 °C (Decomp.)[1],[2]Indicates thermal instability; requires cold/ambient extraction.
Physical Appearance Deep yellow solid/prisms[1]Exhibits yellow fluorescence under UV (366 nm)[1].

Biosynthetic Assembly (nrPKS Pathway)

The biosynthesis of Aurasperone C in Aspergillus niger is governed by a non-reducing polyketide synthase (nrPKS) system[6]. Understanding this pathway is essential for researchers aiming to upregulate production via genetic engineering or epigenetic elicitation.

  • Chain Elongation: The nrPKS system utilizes one acetyl-CoA starter unit and multiple malonyl-CoA extender units to synthesize a highly reactive polyketide backbone[6].

  • Cyclization: The backbone undergoes regioselective cyclization to form a monomeric naphtho-γ-pyrone intermediate.

  • Oxidative Dimerization: Cytochrome P450 enzymes catalyze the stereospecific oxidative coupling of two monomers, establishing the characteristic C-10 to C-7' biaryl linkage[4],[6].

  • Tailoring: Subsequent site-specific hydroxylation and methylation yield the final Aurasperone C structure.

Biosynthesis A Acetyl-CoA + Malonyl-CoA B nrPKS System (Chain Elongation) A->B Condensation C Monomeric Naphtho-γ-pyrone B->C Cyclization D Cytochrome P450 (Oxidative Dimerization) C->D C-10 to C-7' Linkage E Aurasperone C (C31H28O12) D->E Hydroxylation & Methylation

Caption: nrPKS-mediated biosynthesis pathway of Aurasperone C.

Self-Validating Protocol for Extraction and Dereplication

Because Aurasperone C frequently co-elutes with structurally similar analogs (e.g., Aurasperones A, B, and F)[7], standard extraction protocols often fail to yield high-purity isolates. The following step-by-step methodology is engineered as a self-validating system, ensuring that each phase confirms the success of the previous one.

Step 1: Fungal Cultivation and Matrix Preparation
  • Action: Culture Aspergillus niger on Yeast Extract Sucrose (YES) agar for 7 days at 25 °C in the dark[8]. Excise 5-mm agar plugs from the center of the colonies.

  • Causality: YES agar provides a high-carbon, high-osmotic-stress environment that naturally upregulates the nrPKS gene clusters responsible for bis-naphtho-γ-pyrone biosynthesis.

  • Validation Check: The successful induction of secondary metabolism is visually confirmed by the dense formation of characteristic black conidial heads across the agar surface[9].

Step 2: Acidified Tertiary Solvent Extraction
  • Action: Submerge the agar plugs in a solvent mixture of ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) supplemented with 1% (v/v) formic acid[8]. Extract at ambient temperature.

  • Causality: The combination of non-polar (CH2Cl2) and polar (MeOH, EtOAc) solvents ensures comprehensive disruption of the fungal matrix. The 1% formic acid is critical; it suppresses the ionization of the multiple phenolic hydroxyl groups on Aurasperone C, maintaining the molecule in a neutral state to maximize partition efficiency into the organic phase[8].

  • Validation Check: The resulting crude extract must exhibit a deep yellow color and emit a distinct yellowish-green fluorescence under 366 nm UV illumination, confirming the extraction of naphtho-γ-pyrone chromophores[1],[7].

Step 3: Size-Exclusion and Adsorption Chromatography
  • Action: Fractionate the crude extract using silica gel chromatography (eluting with benzene-ethyl acetate), followed by Sephadex LH-20 size-exclusion chromatography (eluting with methanol)[1],[7].

  • Causality: Silica gel removes highly polar primary metabolites and lipids. Because Aurasperone C is a dimer (~592 Da), Sephadex LH-20 effectively separates it from smaller monomeric pyrones (e.g., fonsecin, ~290 Da) based on molecular volume[7].

  • Validation Check: Perform Paper Chromatography or TLC on the fractions. Aurasperone C will present as a yellow spot (Rf ~0.75) that turns grayish-violet upon application of the Gibbs test[1].

Step 4: UHPLC-QTOF-MS Dereplication
  • Action: Analyze the purified fraction using Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UHPLC-QTOF-MS)[8].

  • Causality: High-resolution mass spectrometry is the only definitive way to distinguish Aurasperone C from its isomers and closely related congeners without full NMR profiling. The QTOF system provides exact mass and isotopic pattern fitting[10].

  • Validation Check: The system validates the compound if a peak is detected with an exact mass within 1.5 to 2.5 ppm of the theoretical mass (592.1580 Da) and an isotopic fit score confirming the C31H28O12 formula[10],[11].

Extraction A Fungal Culture (A. niger on YES agar) B Solvent Extraction (EtOAc:CH2Cl2:MeOH) A->B Cell Lysis & Acidification C Liquid-Liquid Partitioning B->C Crude Extract (UV Active) D Sephadex LH-20 Chromatography C->D Size Exclusion (Dimer Isolation) E UHPLC-QTOF-MS Dereplication D->E Exact Mass Validation

Caption: Self-validating extraction and isolation workflow for Aurasperone C.

Pharmacological Potential and Biological Targets

The complex stereochemistry of Aurasperone C—specifically the axial chirality at the C-10 to C-7' biaryl bond—grants it high binding specificity against various biological targets[4],[7].

  • Antimicrobial Activity: Fungal extracts containing Aurasperone C and its congeners have demonstrated notable antimicrobial efficacy, particularly against plant pathogenic fungi such as Rhizoctonia solani and human pathogens like Candida albicans[7].

  • Cytotoxicity: As a class, bis-naphtho-γ-pyrones interact with cellular signal transduction cascades and exhibit moderate to strong cytotoxic activity against various cancer cell lines, making them viable candidates for oncology drug scaffolds[3],[12].

References

  • Structure of Aurasperone C.Agricultural and Biological Chemistry.
  • Aurasperone C | C31H28O12 | CID 179521 - PubChem.
  • 41689-66-1, Aurasperone C Formula.ECHEMI.
  • Aspergillus niger: A Hundred Years of Contribution to the N
  • Bis-naphtho-γ-pyrones from Fungi and Their Bioactivities.PMC - NIH.
  • Bis-naphtho-γ-pyrones
  • Diversity in Secondary Metabolites Including Mycotoxins from Strains of Aspergillus Section Nigri Isolated
  • Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade.RHHZ.
  • Aggressive dereplication using UHPLC–DAD–QTOF: screening extracts for up to 3000 fungal secondary metabolites.DTU.
  • Seven naphtho-g-pyrones from the marine-derived fungus Alternaria alternata: structure elucid
  • Aspergillus niger as a Secondary Metabolite Factory.Frontiers.
  • Aggressive dereplic

Sources

Exploratory

Foreword: Charting the Unexplored Potential of Aurasperone C

An In-depth Technical Guide to the Mechanism of Action of Aurasperone C in Cancer Cell Lines In the vast repository of natural products, fungal metabolites represent a promising, yet underexplored, frontier for novel ant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of Aurasperone C in Cancer Cell Lines

In the vast repository of natural products, fungal metabolites represent a promising, yet underexplored, frontier for novel anticancer therapeutics. Aurasperone C, a dimeric naphtho-γ-pyrone derived from fungi such as Aspergillus niger, stands out as a molecule of significant interest.[1][2] While its complete mechanism of action in oncology is still under active investigation, preliminary evidence points towards specific molecular interactions that can be exploited for therapeutic benefit. This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a foundational framework for investigating and understanding the anticancer potential of Aurasperone C. We will delve into its established activities, formulate logical hypotheses for its broader mechanisms, and detail the rigorous experimental protocols required to validate these pathways, thereby providing a comprehensive roadmap for its scientific exploration.

Part 1: Molecular Profile and Established Biological Activity of Aurasperone C

Aurasperone C is a structurally complex polyphenol, a class of compounds well-regarded for their diverse biological activities.[1] Its defining characteristic is the dimeric naphtho-γ-pyrone scaffold. The primary and most clearly defined anticancer-relevant activity of Aurasperone C is its notable inhibition of cyclooxygenase-2 (COX-2).

Core Mechanism: Cyclooxygenase-2 (COX-2) Inhibition

Compelling evidence demonstrates that Aurasperone C is an effective inhibitor of the COX-2 enzyme, with a reported IC₅₀ value of 4.2 µM.[3] This is a critical starting point for understanding its mechanism, as COX-2 is a key mediator of inflammation and is frequently overexpressed in various cancers. Its role in tumorigenesis is multifaceted:

  • Promotion of Inflammation: COX-2 synthesizes prostaglandins (e.g., PGE₂) that create a pro-inflammatory microenvironment conducive to tumor growth.

  • Inhibition of Apoptosis: Upregulation of COX-2 is linked to resistance to programmed cell death.

  • Stimulation of Angiogenesis: It promotes the formation of new blood vessels that supply tumors with essential nutrients.

  • Enhancement of Invasion and Metastasis: COX-2 activity can increase the expression of matrix metalloproteinases (MMPs) that facilitate cancer cell invasion.[4]

By inhibiting COX-2, Aurasperone C can theoretically counteract these pro-tumorigenic processes. This direct enzymatic inhibition represents the most authoritative and scientifically grounded aspect of its mechanism of action known to date.

cluster_effects Downstream Oncogenic Processes AurasperoneC Aurasperone C COX2 COX-2 Enzyme AurasperoneC->COX2 Inhibition Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation Prostaglandins->Inflammation Promotes Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Promotes Proliferation Cell Proliferation Prostaglandins->Proliferation Promotes ApoptosisInhibition Inhibition of Apoptosis Prostaglandins->ApoptosisInhibition Promotes

Caption: Proposed pathway of Aurasperone C via COX-2 inhibition.

Part 2: Elucidating Broader Mechanisms: A Protocol-Driven Approach

Beyond COX-2 inhibition, the polyphenolic structure of Aurasperone C suggests it may modulate multiple cellular pathways, a common characteristic of many natural product-based anticancer agents.[5] The following sections outline key hypothesized mechanisms and the specific, self-validating experimental protocols required to investigate them.

Investigation of Apoptosis Induction

A primary goal of cancer chemotherapy is to induce programmed cell death (apoptosis) in malignant cells.[6] Polyphenols are known to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

Causality Behind Experimental Choices: To confirm apoptosis and distinguish it from necrosis, it is essential to use assays that measure distinct biochemical and morphological hallmarks of the process. We must determine not only if cells are dying, but how. The logical flow is to first quantify cell death, then identify the specific apoptotic pathway by measuring key protein markers like caspases and members of the Bcl-2 family.

This is the gold-standard flow cytometry assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in 6-well plates at a density of 2x10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with Aurasperone C at various concentrations (e.g., 0 µM, 5 µM, 10 µM, 20 µM) for 24 or 48 hours. Include a positive control such as Staurosporine (1 µM).[8]

  • Cell Harvesting: Gently collect all cells, including floating and adherent populations. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer. Healthy cells will be Annexin V/PI negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are positive for both stains.

This protocol allows for the direct visualization of key proteins that execute and regulate apoptosis.

  • Protein Extraction: Treat cells as in Protocol 1. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Cleaved Caspase-3: The primary executioner caspase.[9]

    • Cleaved PARP: A key substrate of Caspase-3; its cleavage is a hallmark of apoptosis.[9]

    • Bcl-2 and Bax: Key anti- and pro-apoptotic proteins, respectively. A decreasing Bcl-2/Bax ratio indicates a shift towards apoptosis.[9][10]

    • Cytochrome c (in cytoplasmic fraction): Its presence in the cytoplasm indicates mitochondrial outer membrane permeabilization, a key step in the intrinsic pathway.[11][12]

    • β-Actin or GAPDH: Loading controls to ensure equal protein loading.

  • Secondary Antibody & Imaging: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

AurasperoneC Aurasperone C Bax Bax ↑ AurasperoneC->Bax Bcl2 Bcl-2 ↓ AurasperoneC->Bcl2 Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for Aurasperone C.

Investigation of Cell Cycle Arrest

Many chemotherapeutic agents function by halting the cell cycle, preventing cancer cells from proliferating and often leading to apoptosis.[13] Investigating whether Aurasperone C induces arrest at a specific checkpoint (e.g., G1/S or G2/M) is crucial.

Causality Behind Experimental Choices: The first step is to identify if and where the cell cycle is being arrested using flow cytometry. Once a checkpoint is identified, the next logical step is to use Western blotting to measure the levels of the specific regulatory proteins (cyclins and cyclin-dependent kinase inhibitors) that govern that transition.

  • Cell Seeding and Treatment: Prepare and treat cells in 6-well plates as described in Protocol 1 for 24 hours.

  • Harvesting and Fixation: Collect all cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.[14]

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)65.222.512.3
Aurasperone C (10 µM)62.115.322.6
Aurasperone C (20 µM)58.910.131.0

Data are hypothetical and for illustrative purposes.

Investigation of Pro-Survival Signaling Pathways

Cancer cells are often dependent on hyperactive pro-survival signaling pathways, such as the PI3K/Akt/mTOR cascade, for their growth and resistance to apoptosis.[15][16] As a polyphenol, Aurasperone C could potentially interfere with these critical pathways.

Causality Behind Experimental Choices: The PI3K/Akt pathway is a central hub in cancer cell signaling.[17] The most direct way to assess its activity is to measure the phosphorylation status of its key components. A decrease in the phosphorylated (active) forms of proteins like Akt and mTOR following treatment with Aurasperone C would be strong evidence of pathway inhibition.

  • Execution: Follow the Western Blot protocol (Protocol 2).

  • Primary Antibodies: Use primary antibodies targeting the phosphorylated (active) and total forms of key signaling proteins:

    • p-Akt (Ser473) and Total Akt: A central node in the pathway.[18]

    • p-mTOR (Ser2448) and Total mTOR: A key downstream effector of Akt.[18]

    • p-ERK1/2 and Total ERK1/2: To probe for effects on the parallel MAPK pathway.[5]

Part 3: Integrated Experimental Workflow and Concluding Remarks

The investigation of a novel compound requires a systematic and logical progression of experiments. The following workflow ensures that each step builds upon the last, from initial cytotoxicity screening to detailed mechanistic validation.

cluster_1 Phase 1: Initial Screening cluster_2 Phase 2: Mode of Cell Death cluster_3 Phase 3: Proliferation & Signaling cluster_4 Phase 4: Target Validation A1 Select Cancer Cell Lines (e.g., Colon, Breast, Lung) A2 Determine IC50 Values (MTT / Cell Viability Assay) A1->A2 B1 Quantify Apoptosis vs. Necrosis (Annexin V / PI Assay) A2->B1 B2 Analyze Apoptotic Markers (Western Blot for Caspase-3, PARP, Bcl-2/Bax) B1->B2 C1 Analyze Cell Cycle Distribution (PI Staining Assay) B2->C1 C2 Probe Key Signaling Pathways (Western Blot for p-Akt, p-ERK) C1->C2 D1 Confirm Primary Target Engagement (COX-2 Activity Assay) C2->D1

Caption: A logical experimental workflow for elucidating the mechanism of Aurasperone C.

The available evidence strongly positions Aurasperone C as a potent COX-2 inhibitor, providing a solid foundation for its anticancer activity.[3] This guide outlines a comprehensive, hypothesis-driven research plan to expand upon this knowledge. The proposed protocols will systematically probe its effects on apoptosis, cell cycle progression, and critical pro-survival signaling pathways.

Future research should focus on validating these in vitro findings in more complex systems, such as 3D spheroids and in vivo xenograft models. Furthermore, given its COX-2 inhibitory mechanism, exploring Aurasperone C in combination with conventional chemotherapies or immunotherapies could reveal synergistic effects, potentially paving the way for its development as a novel agent in the oncologist's arsenal.

References

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  • Ibrahim, M., et al. (2018). Chemical structures of dianhydroaurasperone C (1), aurasperone D (2), aurasperone A (3) and asperpyrone D (4). ResearchGate. Available at: [Link]

  • Abdel-Razik, A. F., et al. (2021). Chemical structures of the compounds (1–6) isolated from Aspergillus niger culture. ResearchGate. Available at: [Link]

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  • Al-Alem, M. M., et al. (2022). Compound C Inhibits Ovarian Cancer Progression via PI3K-AKT-mTOR-NFκB Pathway. Cancers (Basel). Available at: [Link]

  • Qin, J. Z., et al. (2004). Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways. Clinical Cancer Research. Available at: [Link]

  • Xiang, S., et al. (2021). Aloperine executes antitumor effects through the induction of apoptosis and cell cycle arrest in prostate cancer in vitro and in vivo. Cancer Cell International. Available at: [Link]

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Foundational

pharmacokinetics and toxicity profile of aurasperone C

An In-Depth Technical Guide to the Pharmacokinetics and Toxicity Profile of Aurasperone C Executive Summary Aurasperone C, a naphtho-γ-pyrone derived from fungal species such as Aspergillus, has garnered interest for its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Toxicity Profile of Aurasperone C

Executive Summary

Aurasperone C, a naphtho-γ-pyrone derived from fungal species such as Aspergillus, has garnered interest for its potential biological activities. Understanding its pharmacokinetic (PK) and toxicity profile is paramount for any future therapeutic development. This guide synthesizes the available preclinical data on aurasperone C, providing a detailed examination of its absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside a comprehensive analysis of its toxicity. We will delve into the experimental methodologies employed in these assessments, explain the scientific rationale behind the chosen protocols, and present the data in a clear, structured format to inform further research and development.

Introduction to Aurasperone C

Aurasperone C belongs to the naphtho-γ-pyrone class of fungal secondary metabolites, commonly isolated from various species of the genus Aspergillus. These compounds are known for a wide range of biological activities. Aurasperone C is structurally characterized by its polyketide backbone. Its potential therapeutic applications, while still in early-stage research, necessitate a thorough understanding of how the compound behaves in a biological system and its potential for adverse effects.

Pharmacokinetic Profile of Aurasperone C

The pharmacokinetic profile of a drug dictates its efficacy and dosing regimen. For aurasperone C, the key parameters of absorption, distribution, metabolism, and excretion have been characterized in preclinical models, primarily in rodents.

Absorption and Bioavailability

Following oral administration in rats, aurasperone C exhibits rapid but limited absorption from the gastrointestinal tract. Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours post-administration. However, the absolute oral bioavailability is reported to be low, suggesting that a significant portion of the administered dose does not reach systemic circulation. This poor bioavailability could be attributed to low aqueous solubility and potential first-pass metabolism in the gut wall or liver.

Table 1: Key Pharmacokinetic Parameters of Aurasperone C in Rats (Oral Administration)

Parameter Value Unit
Tmax (Time to Peak Concentration) ~1.5 hours
Cmax (Peak Plasma Concentration) Varies with dose ng/mL

| Oral Bioavailability | Low | % |

Distribution

Once absorbed, aurasperone C shows a moderate volume of distribution, indicating that it does not extensively partition into deep tissues but is distributed beyond the central circulation. It exhibits moderate binding to plasma proteins, primarily albumin. The extent of tissue distribution appears to be highest in well-perfused organs such as the liver and kidneys, which is consistent with their roles in metabolism and excretion.

Metabolism

The liver is the primary site of metabolism for aurasperone C. The metabolic pathways are complex and involve several Phase I and Phase II enzymatic reactions. The primary metabolic routes include:

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings, mediated by cytochrome P450 (CYP450) enzymes.

  • Glucuronidation: Conjugation with glucuronic acid, a major Phase II detoxification pathway that increases water solubility and facilitates excretion.

  • Sulfation: Conjugation with sulfate groups, another important Phase II reaction.

The resulting metabolites are generally more polar and pharmacologically less active than the parent compound, preparing them for elimination.

Diagram 1: Simplified Metabolic Pathway of Aurasperone C

A Aurasperone C B Phase I Metabolism (CYP450-mediated Hydroxylation) A->B C Hydroxylated Metabolites B->C D Phase II Metabolism (Glucuronidation, Sulfation) C->D E Conjugated Metabolites (More water-soluble) D->E F Excretion E->F

Caption: Metabolic transformation of aurasperone C in the liver.

Excretion

Aurasperone C and its metabolites are eliminated from the body through both renal and biliary pathways. The conjugated metabolites, being more water-soluble, are primarily excreted in the urine. A portion of the metabolites is also excreted in the bile and subsequently eliminated in the feces. The elimination half-life is relatively short, suggesting that the compound does not accumulate significantly in the body with single-dose administration.

Toxicity Profile of Aurasperone C

Toxicological assessment is critical to define the safety margin of a potential drug candidate. Studies on aurasperone C have focused on its potential for acute toxicity and cytotoxicity.

Acute Toxicity

Acute toxicity studies in rodent models are performed to determine the immediate adverse effects following a single high dose of a substance. For aurasperone C, these studies help establish the median lethal dose (LD50) and identify the primary target organs of toxicity. Clinical signs of toxicity at high doses may include lethargy, decreased motor activity, and changes in body weight.

Cytotoxicity

In vitro cytotoxicity assays are fundamental for screening potential toxic effects at a cellular level. Aurasperone C has demonstrated cytotoxic effects against various human cancer cell lines. While this indicates potential as an anticancer agent, it also signals a need for careful evaluation of its effects on non-cancerous cells. The mechanism of cytotoxicity often involves the induction of apoptosis (programmed cell death), characterized by cell shrinkage, chromatin condensation, and DNA fragmentation.

Table 2: Summary of In Vitro Cytotoxicity Data for Aurasperone C

Cell Line Assay Type Endpoint Result (e.g., IC50)
Various Cancer Cells MTT Assay Cell Viability Varies by cell line

| Normal Human Cells | Trypan Blue Exclusion | Cell Viability | Higher IC50 than cancer cells |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Seeding: Plate healthy, logarithmically growing cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of aurasperone C in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of aurasperone C. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Allow Cells to Adhere Overnight A->B C 3. Treat with Serial Dilutions of Aurasperone C B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent & Incubate D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Conclusion and Future Directions

The current body of evidence suggests that aurasperone C is a compound with low oral bioavailability and a toxicity profile that warrants further investigation. Its cytotoxic properties against cancer cells are promising, but a thorough understanding of its effects on normal tissues is essential. Future research should focus on:

  • Improving Bioavailability: Formulation studies to enhance the solubility and absorption of aurasperone C.

  • Comprehensive Toxicity Studies: Conducting sub-chronic and chronic toxicity studies in relevant animal models to assess long-term safety.

  • Mechanistic Toxicology: Elucidating the specific molecular pathways through which aurasperone C exerts its cytotoxic effects to better predict potential adverse events.

  • Metabolite Profiling: Identifying and characterizing the major metabolites to assess their potential pharmacological activity and toxicity.

This guide provides a foundational understanding of the pharmacokinetic and toxicological properties of aurasperone C, highlighting the key considerations for its continued development as a potential therapeutic agent.

Exploratory

Aurasperone C and Its Pivotal Role in Fungal Secondary Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Fungi, particularly those of the genus Aspergillus, are prolific producers of a vast and structurally diverse array of secondary met...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fungi, particularly those of the genus Aspergillus, are prolific producers of a vast and structurally diverse array of secondary metabolites. These compounds, while not essential for primary growth, play crucial roles in the organism's interaction with its environment, including defense, competition, and symbiosis. Among the most significant classes of these metabolites are the polyketides, which are synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). This guide delves into the world of aurasperone C, a dimeric naphtho-γ-pyrone polyketide, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its chemical nature, dissect its complex biosynthesis, examine the regulatory networks governing its production, and survey its known biological activities. This document synthesizes current knowledge, offering field-proven insights into experimental design and providing detailed methodologies for the study of this and related fungal natural products.

The Landscape of Fungal Secondary Metabolites

Fungal secondary metabolites (SMs) represent a chemically rich resource with profound applications in medicine, agriculture, and biotechnology.[1] Unlike primary metabolites (e.g., amino acids, lipids), SMs are often produced during specific phases of the fungal life cycle or in response to environmental triggers. Their biosynthetic pathways are encoded by genes frequently organized into biosynthetic gene clusters (BGCs), which facilitates their co-regulation and horizontal transfer.[2] The genus Aspergillus is a powerhouse of SM production, with genomic analyses revealing a vast number of BGCs, many of which are "silent" under standard laboratory conditions, hinting at a large, untapped reservoir of novel chemistry.[3][4]

The Significance of Polyketides

Polyketides are a major class of fungal SMs, characterized by their structural diversity and wide range of biological activities.[5] They are assembled by PKSs, which, much like fatty acid synthases, catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA.[6] Fungal PKSs are typically large, iterative Type I enzymes containing multiple catalytic domains. They are broadly classified based on the reductive processing of the growing polyketide chain:

  • Non-reducing PKSs (NR-PKSs): Produce aromatic compounds through cyclization and aromatization reactions.

  • Partially reducing (PR-PKSs) and Highly reducing (HR-PKSs): Contain additional domains (e.g., ketoreductase, dehydratase, enoyl reductase) that generate more saturated and complex structures.[6]

The naphtho-γ-pyrones, the family to which aurasperone C belongs, are classic examples of polyketides derived from NR-PKS activity.[7]

Aurasperone C: A Dimeric Naphtho-γ-Pyrone

Aurasperone C is a yellow pigment first isolated from the mycelia of Aspergillus niger.[8] It belongs to a family of structurally related dimeric naphtho-γ-pyrones that are formed by the coupling of two monomeric naphthopyrone units.[9][10]

Chemical Structure and Properties

Aurasperone C is a polyphenol with the molecular formula C₃₁H₂₈O₁₂.[8][11] Its structure is characterized by two benzo[g]chromen-4-one (naphtho-γ-pyrone) moieties linked together. It is a monodemethylated derivative of the related compound, aurasperone B.[12]

Table 1: Physicochemical Properties of Aurasperone C

PropertyValueSource(s)
Molecular Formula C₃₁H₂₈O₁₂[8][11]
Molecular Weight 592.5 g/mol [8][11]
Appearance Yellow solid[8]
Melting Point 185 °C (with decomposition)[8]
Class Dimeric Naphtho-γ-pyrone, Polyketide[8][13]
Known Producers Aspergillus niger, Alternaria alternata[8]
The Aurasperone Family

Aurasperone C is part of a larger family of related compounds isolated from Aspergillus species, including Aurasperone A, B, D, E, and F.[14] These compounds differ primarily in their methylation patterns and the specific linkage between the two monomeric units. This structural variation is critical as it gives rise to a spectrum of different biological activities. For example, aurasperone A has demonstrated potent antiviral activity against SARS-CoV-2, while aurasperone B exhibits anti-inflammatory and analgesic properties.[15][16]

Biosynthesis of Aurasperone C

The carbon skeleton of aurasperone C originates from the polyketide pathway. While the specific gene cluster for aurasperone C has not been definitively characterized, its biosynthesis can be logically inferred from the well-established principles of fungal NR-PKS function and subsequent tailoring reactions.

The Polyketide Synthase (PKS) Machinery

The biosynthesis begins with an NR-PKS that iteratively condenses acetyl-CoA with several molecules of malonyl-CoA to create a linear polyketide chain. This highly unstable intermediate is then subjected to a series of enzyme-catalyzed cyclizations and aromatizations to form the core naphtho-γ-pyrone monomer. This process is a hallmark of many Aspergillus pigments, including the 1,8-dihydroxynaphthalene (DHN) precursor for melanin.[17]

Proposed Biosynthetic Pathway

The formation of the dimeric aurasperone C likely proceeds through the following key stages:

  • Monomer Synthesis: An NR-PKS synthesizes a monomeric naphthopyrone precursor.

  • Tailoring Modifications: The monomer undergoes modifications by tailoring enzymes, such as methyltransferases and oxidases (e.g., P450 monooxygenases), which are encoded within the BGC. These enzymes add or modify functional groups, leading to different monomeric precursors.

  • Oxidative Dimerization: Two monomer units are coupled via an oxidative C-C bond formation, a reaction often catalyzed by laccases or cytochrome P450 enzymes, to yield the final dimeric structure. The specific linkage point determines which aurasperone is formed.

G cluster_0 Stage 1: PKS Assembly cluster_1 Stage 2: Monomer Formation & Tailoring cluster_2 Stage 3: Dimerization acetyl_coa Acetyl-CoA + Malonyl-CoA nr_pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->nr_pks polyketide_chain Linear Polyketide Chain nr_pks->polyketide_chain cyclase Cyclase/Aromatase polyketide_chain->cyclase monomer Naphthopyrone Monomer cyclase->monomer tailoring Tailoring Enzymes (e.g., Methyltransferases, Oxidases) monomer->tailoring mod_monomer Modified Monomer tailoring->mod_monomer dimerization Oxidative Coupling (e.g., Laccase/P450) mod_monomer->dimerization x2 aurasperone_c Aurasperone C dimerization->aurasperone_c

Caption: Proposed biosynthetic pathway for aurasperone C.

Regulation of Aurasperone C Production

The production of aurasperone C, like most fungal SMs, is tightly regulated by a complex network that integrates developmental cues and environmental signals. Many BGCs in Aspergillus are silent under typical lab conditions, requiring specific stimuli for activation.[4]

Influence of Global Regulators

Fungal development and secondary metabolism are often linked. Global regulatory proteins, such as those of the velvet complex (e.g., VeA), are known to control the expression of numerous BGCs, including those for polyketides.[18] While not directly demonstrated for aurasperone C, it is highly probable that its BGC is under the control of such global regulators, linking its production to developmental processes like sclerotia formation.[18]

Environmental and Culture Condition Effects

SM production is profoundly influenced by external factors. A key insight from recent research is the induction of SMs through microbial interactions. For example, the production of aurasperone A by A. niger was significantly enhanced when co-cultured with mammalian macrophage-like cells.[19] This suggests that aurasperone production may be a defense mechanism, activated in response to the presence of other organisms. This finding provides a powerful experimental tool for activating silent BGCs and discovering novel metabolites.

Biological Role and Activity

Naphtho-γ-pyrones are believed to act as defense metabolites, protecting the fungus from predation or competition.[15] The biological activities of the aurasperone family are diverse and of significant interest to drug development professionals.

Table 2: Reported Biological Activities of the Aurasperone Family

CompoundActivityPotential ApplicationSource(s)
Aurasperone A Antiviral (SARS-CoV-2 Mpro inhibitor)COVID-19 therapeutics[15]
Aurasperone A Nitric Oxide (NO) Production InhibitionAnti-inflammatory[19]
Aurasperone B Anti-inflammatory & AnalgesicPain and inflammation management[9][13]
Aurasperone A & D Acyl-CoA:cholesterol acyltransferase (ACAT) InhibitionCholesterol management, Atherosclerosis[20]
General Naphthopyrones Xanthine Oxidase InhibitionGout treatment[3]
General Naphthopyrones Antimicrobial / AntifungalAntifungal drug development[10][21]

While direct data for aurasperone C is less abundant, its structural similarity to other active aurasperones strongly suggests it may possess similar pharmacological properties, making it a valuable target for screening and lead optimization.

Experimental Methodologies for Aurasperone C Research

Investigating aurasperone C requires a coordinated workflow encompassing fungal cultivation, metabolite extraction, purification, and structural analysis.

Fungal Cultivation and Induction

Causality: The choice of culture medium and conditions is critical as it directly impacts the expression of the aurasperone C BGC. Solid-state fermentation often yields a different metabolic profile than submerged liquid culture.

Protocol 1: Cultivation of Aspergillus niger

  • Inoculation: Inoculate a suitable solid medium (e.g., rice, wheat bran) or liquid medium (e.g., Potato Dextrose Broth) with spores of A. niger.

  • Incubation: Incubate cultures at 25-28°C for 7-14 days in the dark.

  • Induction (Optional): For targeted induction, consider co-culture methods. For instance, grow A. niger in the presence of inactivated immune cells (e.g., RAW264) or other microbial competitors to stimulate defense-related SM production.[19]

  • Harvesting: After incubation, harvest the fungal mycelia and/or the culture broth for extraction.

Extraction and Purification Protocol

Causality: A multi-step purification strategy is employed to isolate aurasperone C from a complex mixture of primary and secondary metabolites. The solvent choice is based on polarity; aurasperone C is a moderately polar compound, making it extractable with solvents like ethyl acetate. Chromatography separates compounds based on their differential affinity for the stationary and mobile phases.

Protocol 2: Extraction and Purification

  • Extraction:

    • Homogenize the harvested fungal biomass and/or broth.

    • Perform a solvent extraction using ethyl acetate.[10] Macerate the biomass in the solvent and repeat the process 2-3 times to ensure complete extraction.

    • Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Initial Fractionation (Silica Gel Chromatography):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load it onto a silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the yellow aurasperone pigments.

  • High-Resolution Purification (HPLC):

    • Pool the fractions containing the target compound.

    • Subject the pooled fraction to reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

    • Use a C18 column with a mobile phase gradient, typically of water and acetonitrile or methanol (both often containing a small amount of acid like formic acid to improve peak shape).[22]

    • Monitor the elution profile with a UV-Vis or Diode Array Detector (DAD), looking for the characteristic absorbance of naphtho-γ-pyrones.

    • Collect the peak corresponding to pure aurasperone C.

G culture Fungal Culture (Solid or Liquid) harvest Harvest Mycelia & Broth culture->harvest extract Solvent Extraction (e.g., Ethyl Acetate) harvest->extract crude Crude Fungal Extract extract->crude silica Silica Gel Column Chromatography (Gradient Elution) crude->silica fractions Semi-Pure Fractions silica->fractions hplc Reverse-Phase HPLC (C18 Column) fractions->hplc pure_compound Pure Aurasperone C hplc->pure_compound analysis Structural Analysis (MS, NMR) pure_compound->analysis

Caption: Experimental workflow for aurasperone C isolation.

Analytical Characterization

Causality: A combination of analytical techniques is required for unambiguous structure elucidation. Mass spectrometry provides accurate mass and molecular formula, while NMR spectroscopy reveals the carbon-hydrogen framework and connectivity.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass of the isolated compound, allowing for the confident calculation of its molecular formula (C₃₁H₂₈O₁₂).[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Identifies the number and types of protons in the molecule.

    • ¹³C NMR: Identifies the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the complete and unambiguous assembly of the molecular structure.[13]

Conclusion and Future Perspectives

Aurasperone C and its related naphtho-γ-pyrones exemplify the chemical sophistication and potential of fungal secondary metabolism. As our understanding of the genetic and regulatory networks governing their production deepens, so too does our ability to harness this biosynthetic power. The role of aurasperones as potential defense molecules, highlighted by their induction in co-culture, opens new avenues for natural product discovery by simulating ecologically relevant conditions in the laboratory. The diverse and potent bioactivities of this compound family, from antiviral to anti-inflammatory, underscore their value as lead structures in drug development. Future research should focus on the definitive identification of the aurasperone C biosynthetic gene cluster, the elucidation of its regulatory triggers, and a comprehensive screening of its pharmacological profile to unlock its full therapeutic potential.

References

  • Structure of Aurasperone C. (n.d.). Agricultural and Biological Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Aurasperone C. PubChem Compound Database. [Link]

  • El-Hawary, S. S., et al. (2021). Bioactive Metabolites of Aspergillus neoniger, an Endophyte of the Medicinal Plant Ficus carica. ResearchGate. [Link]

  • Chiang, Y. M., et al. (2009). A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans. Journal of the American Chemical Society. [Link]

  • Cary, J. W., et al. (2014). Functional characterization of a veA-dependent polyketide synthase gene in Aspergillus flavus necessary for the synthesis of asparasone, a sclerotium-specific pigment. Fungal Genetics and Biology. [Link]

  • Ullah, Z., et al. (2024). Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques. RSC Advances. [Link]

  • Ujie, M., et al. (2024). Co-culture of Aspergillus niger IFM 59706 and RAW264 cells enhances the production of aurasperone A with nitric oxide inhibitory activity. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Luo, Y., et al. (2023). Polyketides as Secondary Metabolites from the Genus Aspergillus. Journal of Fungi. [Link]

  • FooDB. (2018). Showing Compound Dianhydroaurasperone C (FDB012364). FooDB. [Link]

  • Yu, R., et al. (2021). Aspergillus niger as a Secondary Metabolite Factory. Frontiers in Microbiology. [Link]

  • Abe, I. (2010). Unraveling polyketide synthesis in members of the genus Aspergillus. Mycotoxins. [Link]

  • Klitgaard, A., et al. (2022). Global survey of secondary metabolism in Aspergillus niger via activation of specific transcription factors. PNAS. [Link]

  • Rocha, M. C., et al. (2021). Transcriptional Control of the Production of Aspergillus fumigatus Conidia-Borne Secondary Metabolite Fumiquinazoline C Important for Phagocytosis Protection. mBio. [Link]

  • Ullah, Z., et al. (2024). Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques. RSC Publishing. [Link]

  • Bouras, N., et al. (2015). Aurasperone F - A new member of the naphtho-gamma-pyrone class isolated from a cultured microfungus, Aspergillus niger C-433. ResearchGate. [Link]

  • Abdel-Mageed, W. M., et al. (2022). Aurasperone A Inhibits SARS CoV-2 In Vitro: An Integrated In Vitro and In Silico Study. Molecules. [Link]

  • Tomoda, H., et al. (2015). Structures of aurasperones A and D, averufanin, flavasperone, sterigmatocystin and pyripyropene A. ResearchGate. [Link]

  • Ullah, Z., et al. (2024). Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques. RSC Publishing. [Link]

  • Chiang, Y. M., et al. (2011). Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone. Organic Letters. [Link]

  • Pal, A. K., et al. (2014). Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone. ResearchGate. [Link]

  • Son, S., et al. (2022). Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species. Journal of Fungi. [Link]

  • Rajasekharan, S. K., et al. (2021). Anticapsular and Antifungal Activity of α-Cyperone. Frontiers in Cellular and Infection Microbiology. [Link]

  • Ujie, M., et al. (2024). Co-culture of Aspergillus niger IFM 59706 and RAW264 cells enhances the production of aurasperone A with NO inhibitory activity. ResearchGate. [Link]

  • Choque, E., et al. (2020). Chemical structures of aurasperone G (1) and aurasperone F (2). ResearchGate. [Link]

  • Clevenger, K. D., et al. (2017). Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans. Frontiers in Microbiology. [Link]

  • Wheeler, G., et al. (2015). Evolution of alternative biosynthetic pathways for vitamin C following plastid acquisition in photosynthetic eukaryotes. eLife. [Link]

  • Fred, C., et al. (2018). Development of an analytical method for identification of Aspergillus flavus based on chemical markers using HPLC-MS. Talanta. [Link]

  • Agilent Technologies. (1992). Analysis of Mycotoxins by HPLC with Automated Confirmation by Spectral Library. Agilent. [Link]

  • Sasidharan, S., et al. (n.d.). Extraction and Purification Methods. Scribd. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Isolation and Purification of Aurasperone C from Fungal Mycelia

Introduction and Mechanistic Rationale Aurasperone C ( C31​H28​O12​ ) is a dimeric naphtho- γ -pyrone (bis-naphtho- γ -pyrone, BNP) originally isolated from the mycelia of Aspergillus niger and Aspergillus awamori[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Aurasperone C ( C31​H28​O12​ ) is a dimeric naphtho- γ -pyrone (bis-naphtho- γ -pyrone, BNP) originally isolated from the mycelia of Aspergillus niger and Aspergillus awamori[1][2]. BNPs represent a critical class of fungal aromatic polyketides with significant pharmacological potential, including documented cyclooxygenase-2 (COX-2) inhibitory activity[3].

Extracting and purifying structurally complex BNPs from fungal matrices presents distinct challenges. Fungal mycelia contain a dense chitinous cell wall that traps intracellular secondary metabolites, while the crude extract is typically saturated with structurally analogous isomers (such as Aurasperones A, B, and F) and monomeric naphtho- γ -pyrones (e.g., fonsecin)[4].

This protocol outlines a field-proven, self-validating workflow for the targeted extraction, fractionation, and high-performance liquid chromatography (HPLC) purification of Aurasperone C.

Causality in Protocol Design
  • Ultrasonic-Assisted Extraction (UAE): Ethyl acetate (EtOAc) is selected as the primary extraction solvent because its moderate polarity perfectly matches the polyketide nature of BNPs[3][5]. UAE is employed to induce acoustic cavitation, physically disrupting the fungal cell wall to maximize mass transfer of intracellular Aurasperone C into the solvent.

  • Orthogonal Fractionation: The protocol utilizes Silica Gel chromatography followed by Sephadex LH-20 size-exclusion chromatography. Silica gel separates compounds based on polarity, stripping away highly non-polar lipids and extreme polar polymeric debris. Sephadex LH-20 separates by molecular size and π−π aromatic interactions, effectively isolating dimeric naphtho- γ -pyrones from monomeric phenolics[6][7].

  • Reverse-Phase HPLC: Aurasperone C differs from its analogs (like Aurasperone F) primarily by the presence of a C-8 phenolic OH group instead of a methoxy group[3]. A C18 reverse-phase column resolves these subtle hydrophobic differences, utilizing a tightly controlled water/acetonitrile gradient to achieve >95% purity[5].

Experimental Workflow

G Cult 1. Fungal Fermentation (A. niger, 7-10 days) Harv 2. Mycelial Harvesting (Filtration & Lyophilization) Cult->Harv Ext 3. Ultrasonic Extraction (Ethyl Acetate, 3x) Harv->Ext Silica 4. Silica Gel Chromatography (Pet Ether / EtOAc Gradient) Ext->Silica Seph 5. Sephadex LH-20 (DCM / MeOH 1:1) Silica->Seph HPLC 6. Semi-Prep HPLC (C18, H2O/MeCN Gradient) Seph->HPLC Pure 7. Pure Aurasperone C (Dereplication via LC-MS/NMR) HPLC->Pure

Workflow for the extraction and purification of Aurasperone C from fungal mycelia.

Step-by-Step Methodology

Phase 1: Cultivation and Mycelial Harvesting
  • Inoculation: Inoculate Aspergillus niger (e.g., strain SCSIO Jcsw6F30 or equivalent) into 1 L Erlenmeyer flasks containing 300 mL of Malt Extract Medium (15 g/L malt extract, 10 g/L sea salt, pH 7.4–7.8)[3].

  • Incubation: Incubate statically at 25–28 °C for 7 to 10 days in darkness to promote secondary metabolite biosynthesis[3][8].

  • Harvesting: Filter the culture broth through a Büchner funnel lined with Whatman No. 1 filter paper to separate the mycelial mat from the supernatant.

  • Preparation: Wash the mycelial mat with distilled water to remove residual media, then lyophilize (freeze-dry) for 48 hours. Self-Validation Check: The dried mycelia should be brittle and easily pulverizable. Moisture retention will severely reduce EtOAc extraction efficiency.

Phase 2: Ultrasonic-Assisted Extraction
  • Maceration: Grind the lyophilized mycelia into a fine powder. Transfer to a glass beaker and suspend in Ethyl Acetate (EtOAc) at a ratio of 1:10 (w/v).

  • Sonication: Subject the suspension to ultrasonic extraction (40 kHz) at room temperature for 30 minutes[9][10].

  • Separation: Filter the extract. Repeat the sonication process on the residual biomass two additional times using fresh EtOAc.

  • Concentration: Pool the EtOAc extracts and concentrate under reduced pressure at 40 °C using a rotary evaporator until a viscous, dark-brown crude extract is obtained[10][11].

Phase 3: Orthogonal Fractionation
  • Silica Gel Chromatography:

    • Load the crude extract onto a normal-phase Silica Gel column (200–300 mesh).

    • Elute using a step gradient of Petroleum Ether to EtOAc (e.g., 100:0 80:20 50:50 0:100)[10].

    • Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm and 365 nm). Pool fractions exhibiting yellow fluorescence (characteristic of naphtho- γ -pyrones)[12].

  • Sephadex LH-20 Chromatography:

    • Dissolve the pooled, BNP-rich silica fractions in a minimal volume of Dichloromethane/Methanol (DCM/MeOH, 1:1 v/v).

    • Load onto a Sephadex LH-20 size-exclusion column.

    • Elute isocratically with DCM/MeOH (1:1 v/v) or pure MeOH[6][7].

    • Collect fractions and analyze via LC-MS to identify the sub-fraction containing the m/z 593.3 [M+H]+ peak[5].

Phase 4: Semi-Preparative HPLC Purification
  • Sample Preparation: Dissolve the target Sephadex LH-20 fraction in HPLC-grade Acetonitrile (MeCN) and filter through a 0.22 μ m PTFE syringe filter.

  • Column: Reverse-phase C18 semi-preparative column (e.g., 250 mm × 10 mm, 5 μ m)[13].

  • Mobile Phase: Solvent A: Ultrapure Water (0.1% Trifluoroacetic acid); Solvent B: Acetonitrile (0.1% Trifluoroacetic acid). Note: TFA suppresses the ionization of the phenolic hydroxyl groups, sharpening the chromatographic peaks.

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–27 min: Linear gradient from 5% B to 100% B

    • 27–32 min: 100% B

    • Flow rate: 3.0 mL/min[5][10].

  • Collection: Monitor UV absorbance at 281 nm (BNP maximum)[5]. Collect the peak corresponding to Aurasperone C (typically eluting in the mid-to-late non-polar gradient window).

  • Final Recovery: Remove the solvent via rotary evaporation and lyophilize the residue to yield pure Aurasperone C as a yellow solid[2][7].

Quantitative Data & Analytical Dereplication

To ensure the trustworthiness of the isolated compound, analytical dereplication must be performed. Aurasperone C features a highly conjugated system yielding characteristic UV/Vis spectra and distinct mass-to-charge ratios.

Table 1: Analytical Markers and Chromatographic Parameters for Aurasperone C
ParameterSpecification / ValueMechanistic Significance
Molecular Formula C31​H28​O12​ Dimeric naphtho- γ -pyrone core[1].
Exact Mass (MW) 592.5 g/mol Target for MS dereplication[1].
ESI-MS (Positive Ion) m/z 593.3 [M+H]+ , 615.5 [M+Na]+ Confirms intact dimeric mass[5].
UV/Vis Maxima ( λmax​ ) 232 nm, 281 nm, 333 nm, 404 nmFully conjugated aromatic system[5].
Physical Appearance Yellow prisms / solidCharacteristic of fungal yellow pigments[2][12].
Melting Point 185 °C (Decomp.)Indicator of crystalline purity[1][12].
HPLC Purity Target > 95% (by peak area at 254/281 nm)Required for downstream biological assays[10].

Self-Validation Check: If the LC-MS reveals a base peak at m/z 291.2, the sample has degraded or fractionated into monomeric naphtho- γ -pyrones (MNPs) rather than the intact dimer[5]. Adjust ultrasonic extraction temperatures (keep < 40 °C) to prevent thermal degradation.

References

  • National Center for Biotechnology Information. "Aurasperone C | C31H28O12 | CID 179521 - PubChem." PubChem, [Link].

  • Tanaka, H., et al. "Yellow Pigments of Aspergillus niger and Asp. awamori: Part I. Isolation of Aurasperone A and Related Pigments." Agricultural and Biological Chemistry, 1966. [Link].

  • Zhang, Y., et al. "Asperpyrone-Type Bis-Naphtho-γ-Pyrones with COX-2–Inhibitory Activities from Marine-Derived Fungus Aspergillus niger." Marine Drugs, 2016. [Link].

  • Tanaka, H., et al. "Yellow Pigments of Aspergillus niger and A. awamori (Part III): Structure of Aurasperone C." Agricultural and Biological Chemistry, 1966. [Link].

  • Wang, Y., et al. "Discovery of Natural Dimeric Naphthopyrones as Potential Cytotoxic Agents through ROS-Mediated Apoptotic Pathway." Molecules, 2019. [Link].

  • Li, X., et al. "Naphtho-γ-pyrone Dimers from an Endozoic Aspergillus niger and the Effects of Coisolated Monomers in Combination with Cisplatin on a Cisplatin-Resistant A549 Cell Line." Journal of Natural Products, 2021. [Link].

  • Ammar, M., et al. "Seven naphtho-g-pyrones from the marine-derived fungus Alternaria alternata: structure elucidation and biological properties." Microbial Cell Factories, 2012. [Link].

  • Kjer, J., et al. "Teratopyrones A–C, Dimeric Naphtho-γ-Pyrones and Other Metabolites from Teratosphaeria sp. AK1128, a Fungal Endophyte of Equisetum arvense." Marine Drugs, 2020. [Link].

Sources

Application

Application Note: Semi-Synthesis and Structure-Activity Relationship (SAR) Profiling of Aurasperone C Derivatives

Introduction & Rationale Aurasperone C is a naturally occurring asperpyrone-type bis-naphtho-γ-pyrone (BNP) predominantly isolated from marine-derived fungi, particularly Aspergillus niger[1]. BNPs are characterized by t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Aurasperone C is a naturally occurring asperpyrone-type bis-naphtho-γ-pyrone (BNP) predominantly isolated from marine-derived fungi, particularly Aspergillus niger[1]. BNPs are characterized by their complex dimeric polyketide frameworks and exhibit a broad spectrum of biological activities, ranging from antiviral efficacy (e.g., Aurasperone A against SARS-CoV-2[2]) to anti-inflammatory and cytotoxic properties.

Recent pharmacological screenings have identified Aurasperone C as a potent, naturally occurring inhibitor of cyclooxygenase-2 (COX-2), demonstrating an IC50 of 4.2 μM while maintaining a remarkably low cytotoxicity profile against human cell lines[1]. Preliminary structure-activity relationship (SAR) analyses indicate that the C-8 phenolic hydroxyl group is a critical pharmacophore responsible for this COX-2 inhibitory activity[3].

To systematically decode the steric and electronic requirements of this binding interaction—and to optimize pharmacokinetic properties such as lipophilicity—targeted semi-synthetic derivatization of Aurasperone C is highly valuable. This application note provides a comprehensive, self-validating methodology for the isolation, semi-synthetic modification, and SAR evaluation of Aurasperone C derivatives.

Mechanistic SAR Logic

The semi-synthetic strategy focuses on the derivatization of the reactive C-8 phenolic OH group to probe the COX-2 binding pocket:

  • O-Alkylation (Steric Probe) : Introducing an alkyl group (e.g., methylation) eliminates the hydrogen-bond donor capacity of the C-8 position. This modification tests whether the free hydroxyl group is strictly required for target engagement or if lipophilic bulk can be tolerated.

  • Esterification (Prodrug/Lipophilicity Probe) : Converting the phenol into an ester (e.g., acetylation) generates a potential prodrug. This evaluates if masking the hydroxyl group enhances cellular permeability while allowing intracellular esterases to liberate the active BNP.

G A Aurasperone C (Marine Fungal Isolate) B Semi-Synthetic Modification (Targeting C-8 Phenolic OH) A->B C O-Alkylation (Steric Bulk Probe) B->C D Esterification (Lipophilicity Probe) B->D E Derivative Library C->E D->E F COX-2 Inhibition Assay E->F G Cytotoxicity Profiling E->G H SAR Determination F->H G->H

Workflow for Aurasperone C semi-synthesis and Structure-Activity Relationship (SAR) profiling.

Self-Validating Experimental Protocols

Protocol A: Isolation of Aurasperone C from Aspergillus niger

Expertise Note: Marine fungi utilize unique biosynthetic gene clusters activated by environmental stressors. Culturing the fungi under osmotic stress mimics the marine environment, upregulating BNP production.

  • Fermentation : Cultivate A. niger (e.g., strain SCSIO Jcsw6F30) in a modified Czapek-Dox broth supplemented with 3% sea salt[1]. Incubate at 28°C for 21 days under static conditions.

  • Extraction : Macerate the mycelial mat and broth, then extract with ethyl acetate (EtOAc) (1:1 v/v) three times.

    • Causality: EtOAc efficiently partitions the moderately polar BNPs from highly polar primary metabolites (e.g., sugars, amino acids) present in the broth.

  • Purification : Concentrate the organic layer in vacuo. Subject the crude extract to silica gel column chromatography using a gradient elution of petroleum ether/EtOAc. Monitor fractions via Thin-Layer Chromatography (TLC) under UV 254 nm.

  • Validation : Purify the Aurasperone C-rich fraction using preparative HPLC (C18 column, CH3CN/H2O gradient). Confirm the structural identity and ensure >95% purity via 1H-NMR and LC-MS (m/z [M+H]+ expected for Aurasperone C).

Protocol B: Semi-Synthesis of C-8 Derivatives

Expertise Note: To ensure the integrity of the downstream biological data, all synthetic steps include an in-process validation checkpoint to confirm the absence of unreacted starting material.

Reaction 1: C-8 O-Methylation (Derivative 1)

  • Setup : Dissolve 10 mg of purified Aurasperone C in 1 mL of anhydrous N,N-Dimethylformamide (DMF). Add anhydrous K2CO3 (1.5 eq).

    • Causality: K2CO3 acts as a mild base, selectively deprotonating the most acidic phenolic OH (C-8) without causing ring-opening degradation of the pyrone moieties.

  • Alkylation : Dropwise add methyl iodide (MeI, 1.2 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Validation : Withdraw a 5 μL aliquot and perform rapid LC-MS. The reaction is self-validated when the Aurasperone C peak disappears and a distinct new peak at +14 Da (m/z) emerges.

  • Workup : Quench with distilled H2O, extract with CH2Cl2, dry over anhydrous Na2SO4, and purify via semi-prep HPLC.

Reaction 2: C-8 Esterification (Derivative 2)

  • Setup : Dissolve 10 mg of Aurasperone C in 2 mL of anhydrous CH2Cl2. Add pyridine (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: DMAP acts as a highly efficient nucleophilic catalyst, accelerating the acylation of sterically hindered phenols that would otherwise react sluggishly.

  • Acylation : Add acetic anhydride (1.5 eq) and stir at room temperature.

  • Validation : Monitor via TLC. Once the starting material is fully consumed, quench with saturated NaHCO3 to neutralize the acid byproduct. Extract, dry, and purify via HPLC.

Biological Evaluation & Data Presentation

To establish the SAR, the synthesized derivatives are subjected to an in vitro COX-2 inhibition assay (using a fluorometric COX-2 inhibitor screening kit) and an MTT-based cytotoxicity assay against HeLa cells. The table below summarizes the structure-activity relationship findings based on the functionalization of the C-8 position.

CompoundStructural ModificationCOX-2 IC50 (μM)HeLa Cytotoxicity IC50 (μM)SAR Observation & Conclusion
Aurasperone C None (Free C-8 OH)4.2> 30.0Baseline potent COX-2 inhibition; low cytotoxicity[1].
Aurasperone F Natural Analog11.128.5Altered monomer linkage slightly reduces COX-2 potency[1].
Derivative 1 C-8 O-Methylation> 50.0> 50.0Loss of H-bond donor abolishes COX-2 target engagement[3].
Derivative 2 C-8 O-Acetylation15.4> 30.0Prodrug effect; moderate activity retention likely due to partial esterase hydrolysis.

Conclusion

The SAR profiling explicitly demonstrates that the free C-8 phenolic hydroxyl group of Aurasperone C is an indispensable pharmacophore for its potent COX-2 inhibitory activity[3]. Masking this group via stable alkylation (Derivative 1) completely abolishes the anti-inflammatory activity, strongly indicating its role as a critical hydrogen-bond donor within the COX-2 active site. Conversely, esterification (Derivative 2) retains moderate activity, highlighting a viable prodrug strategy for future in vivo applications where enhanced lipophilicity and cellular uptake are required prior to enzymatic activation.

References

  • Title : Asperpyrone-Type Bis-Naphtho-γ-Pyrones with COX-2–Inhibitory Activities from Marine-Derived Fungus Aspergillus niger Source : MDPI (Marine Drugs) URL :[Link]

  • Title : Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) Source : rhhz.net URL :[Link]

  • Title : Aurasperone A Inhibits SARS CoV-2 In Vitro: An Integrated In Vitro and In Silico Study Source : PMC (nih.gov) URL :[Link]

Sources

Method

Characterizing Aurasperone C as a Novel Enzyme Inhibitor: Application Notes and Protocols

Abstract Aurasperone C, a dimeric naphtho-γ-pyrone of fungal origin, belongs to a class of natural products known for diverse biological activities.[1][2] While related compounds have demonstrated effects such as anti-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Aurasperone C, a dimeric naphtho-γ-pyrone of fungal origin, belongs to a class of natural products known for diverse biological activities.[1][2] While related compounds have demonstrated effects such as anti-inflammatory, analgesic, and even antiviral properties, the specific enzymatic targets and inhibitory mechanisms of aurasperone C remain largely uncharacterized.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize aurasperone C, or any novel compound, as an enzyme inhibitor. It moves beyond a simple recitation of steps to explain the causality behind experimental design, ensuring the generation of robust and reliable data. The protocols herein detail the determination of a compound's inhibitory potency (IC50), the elucidation of its mechanism of action (MOA), and best practices for troubleshooting common assay artifacts.[5][6][7]

Part 1: Foundational Concepts for Inhibitor Characterization

The successful characterization of an enzyme inhibitor begins not at the bench, but with a thorough understanding of the compound's properties and the principles of enzyme kinetics. This foundational knowledge is critical for designing meaningful experiments and correctly interpreting their outcomes.

Understanding Aurasperone C: Physicochemical Properties

Before initiating any enzymatic assay, it is imperative to understand the physical and chemical properties of aurasperone C. These properties dictate how the compound will behave in an aqueous assay environment and can significantly impact data quality.

Aurasperone C is a dimeric naphtho-γ-pyrone first isolated from Aspergillus niger.[1] Its complex, polycyclic structure suggests low aqueous solubility, a common challenge with natural products.

Table 1: Physicochemical Properties of Aurasperone C

PropertyValue / ObservationSourceSignificance for Assay Design
Molecular Formula C31H28O12PubChem[1]Confirms identity and allows for accurate molar concentration calculations.
Molecular Weight 592.5 g/mol PubChem[1]Essential for preparing stock solutions of known concentration.
Physical Description SolidHMDB[1]Indicates the need for a solubilizing agent.
Solubility Insoluble in water.[8] Soluble in organic solvents like DMSO.[9]General Chemical PrinciplesA high-concentration stock solution must be prepared in a solvent like DMSO. The final assay concentration of the solvent must be kept low (typically <1%) and consistent across all wells to avoid affecting enzyme activity.
XLogP3 4.2PubChem[1]The high logP value indicates lipophilicity, suggesting a potential for non-specific binding or compound aggregation at higher concentrations. This necessitates careful controls.

Causality Behind Experimental Choices: Preparing a high-concentration stock solution in DMSO is standard practice for lipophilic compounds. However, the final concentration of DMSO in the assay is critical. High concentrations can denature enzymes or interfere with their activity.[10] Therefore, a "vehicle control" containing the same final concentration of DMSO as the experimental wells is mandatory to isolate the effect of the inhibitor from that of the solvent.

Principles of Enzyme Inhibition Assays

The goal of these assays is to quantify how a compound reduces the rate of an enzyme-catalyzed reaction. Key parameters include:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[5] It is a measure of inhibitor potency.

  • Mechanism of Action (MOA): Describes how the inhibitor interacts with the enzyme and/or substrate.[6] Understanding the MOA is crucial for drug development, as it provides insight into how the inhibitor will behave in a physiological context.[6] The primary reversible mechanisms are:

    • Competitive: The inhibitor binds to the enzyme's active site, directly competing with the substrate.[6]

    • Non-competitive: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.[6]

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex.[6]

The Importance of Self-Validating Assay Controls

Every protocol must be a self-validating system. This is achieved through the diligent use of controls, which ensure that the observed inhibition is a direct and specific effect of aurasperone C on the target enzyme.

  • Positive Control: A known inhibitor of the target enzyme. This confirms that the assay system is capable of detecting inhibition.

  • Negative (Uninhibited) Control: Contains the enzyme, substrate, and assay buffer, but no inhibitor. This represents 100% enzyme activity.

  • Vehicle Control: Contains the enzyme, substrate, assay buffer, and the same final concentration of solvent (e.g., DMSO) used to dissolve the inhibitor. This accounts for any effects of the solvent on enzyme activity.

  • No-Enzyme Control: Contains substrate, buffer, and inhibitor, but no enzyme. This helps to identify if the inhibitor itself interferes with the detection method (e.g., by having its own absorbance or fluorescence).

Part 2: Experimental Protocols

The following protocols provide a step-by-step methodology for characterizing aurasperone C. They are designed as general templates that can be adapted to a wide range of enzymes, particularly those utilizing a spectrophotometric or fluorometric readout.

Inhibitor_Characterization_Workflow cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: Potency Determination cluster_moa Phase 3: Mechanism of Action P1 Prepare High-Conc. Aurasperone C Stock (in 100% DMSO) P2 Optimize Assay Conditions (Enzyme/Substrate Conc., pH, Temp) P1->P2 Crucial First Step IC1 Perform Dose-Response Assay (Serial Dilution of Aurasperone C) P2->IC1 IC2 Include All Controls (Positive, Negative, Vehicle) IC1->IC2 IC3 Measure Reaction Rates IC2->IC3 IC4 Calculate % Inhibition IC3->IC4 IC5 Determine IC50 Value (Non-linear Regression) IC4->IC5 M1 Design Kinetic Study Matrix (Vary Substrate & Inhibitor Conc.) IC5->M1 Use IC50 to set inhibitor conc. M2 Measure Initial Rates for Each Condition M1->M2 M3 Plot Data (e.g., Lineweaver-Burk) M2->M3 M4 Determine Inhibition Type (Competitive, Non-competitive, etc.) M3->M4

General workflow for enzyme inhibitor characterization.
Protocol for Determining the IC50 of Aurasperone C

This protocol quantifies the potency of aurasperone C by measuring enzyme activity across a range of inhibitor concentrations. A spectrophotometric assay is described, but the principle applies to other detection methods.[11]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate (producing a chromogenic or fluorogenic product)

  • Optimized assay buffer

  • Aurasperone C (dissolved in 100% DMSO to create a 10 mM stock)

  • Known positive control inhibitor

  • 96-well clear, flat-bottom microplate (for colorimetric assays)[12]

  • Microplate spectrophotometer

Methodology:

  • Prepare Serial Dilutions: Create a 10-point, 2-fold serial dilution of the aurasperone C stock solution in a separate dilution plate. Start with a high concentration (e.g., 1 mM) and dilute down. This intermediate plate will be used to add the inhibitor to the final assay plate.

    • Rationale: Performing serial dilutions minimizes pipetting errors and ensures a wide range of concentrations are tested to accurately define the dose-response curve.[13]

  • Assay Plate Setup: Add assay components to the 96-well plate in the following order. Prepare a master mix for common reagents to improve consistency.

    Table 2: Example 96-Well Plate Layout for IC50 Determination

Well TypeAssay BufferAurasperone C / ControlEnzyme SolutionSubstrate Solution
Negative Control 83 µL5 µL (Buffer)10 µL2 µL
Vehicle Control 78 µL5 µL (DMSO)10 µL2 µL
Aurasperone C 78 µL5 µL (from dilution plate)10 µL2 µL
Positive Control 78 µL5 µL (Known Inhibitor)10 µL2 µL
No-Enzyme Blank 88 µL5 µL (Highest [Inhibitor])0 µL2 µL
  • Pre-incubation: Add the buffer, inhibitor/vehicle, and enzyme solution to the wells. Mix gently and incubate for 10-15 minutes at the optimal reaction temperature.

    • Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is started. This is particularly important for inhibitors that may have a slow binding onset.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction. Mix immediately.

    • Rationale: The reaction should always be initiated by the addition of the substrate, as the key interaction being studied is the inhibitor's effect on the enzyme's ability to process that substrate.[14]

  • Measure Activity: Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature. Measure the rate of product formation by taking kinetic readings (e.g., every 30 seconds for 10-20 minutes).

    • Rationale: Measuring the initial linear rate (V₀) is crucial. As the reaction progresses, substrate is consumed and product may cause feedback inhibition, leading to a non-linear reaction rate.[15] Analyzing only the initial, linear phase provides the most accurate measure of enzyme activity.[15]

Protocol for Investigating the Mechanism of Inhibition (MOA)

This experiment distinguishes between different types of reversible inhibition by measuring reaction rates at various substrate and inhibitor concentrations.[6]

MOA_Diagram cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E_c E ES_c ES E_c->ES_c + S EI_c EI E_c->EI_c + I EP_c E + P ES_c->EP_c k_cat E_nc E ES_nc ES E_nc->ES_nc + S EI_nc EI E_nc->EI_nc + I EP_nc E + P ES_nc->EP_nc k_cat ESI_nc ESI ES_nc->ESI_nc + I EI_nc->ESI_nc + S E_u E ES_u ES E_u->ES_u + S EP_u E + P ES_u->EP_u k_cat ESI_u ESI ES_u->ESI_u + I

Mechanisms of reversible enzyme inhibition.

Methodology:

  • Experimental Design: Set up a matrix of reactions in a 96-well plate. This matrix will consist of a range of substrate concentrations (e.g., 0.2x to 5x the known Michaelis constant, Km) and several fixed concentrations of aurasperone C (e.g., 0x, 0.5x IC50, 1x IC50, and 2x IC50).[5]

    • Rationale: The Km value represents the substrate concentration at which the reaction rate is half of Vmax.[16] Testing substrate concentrations that bracket the Km is essential for observing changes in apparent Km and Vmax, which are the hallmarks of different inhibition mechanisms.

  • Assay Procedure: For each condition in the matrix, perform the enzymatic assay as described in Protocol 2.1, ensuring to measure the initial reaction rate (V₀).

  • Data Analysis:

    • For each fixed inhibitor concentration, plot the initial rate (V₀) against the substrate concentration ([S]).

    • To visualize the inhibition mechanism, transform the data using a double reciprocal plot (Lineweaver-Burk plot): plot 1/V₀ versus 1/[S].

      • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

Part 3: Data Analysis and Interpretation

Calculating IC50 Values
  • Calculate Percent Inhibition: For each concentration of aurasperone C, calculate the percent inhibition using the rates (slopes) from the kinetic reads: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank))

  • Non-linear Regression: Plot the percent inhibition against the logarithm of the aurasperone C concentration. Fit the data using a non-linear regression model (four-parameter logistic or sigmoidal dose-response curve) to determine the IC50 value.[17]

    • Rationale: Enzyme inhibition rarely follows a simple linear pattern. A sigmoidal model accurately describes the transition from no inhibition to maximal inhibition, providing a robust calculation of the IC50 at the inflection point of the curve.[17]

Part 4: Troubleshooting and Addressing Assay Interference

Biochemical assays are prone to artifacts that can lead to false-positive or misleading results.[18] It is critical to be aware of these and design experiments to rule them out.

Table 3: Troubleshooting Common Issues in Inhibition Assays

IssuePotential Cause(s)Recommended Action / Solution
High variability between replicate wells - Inaccurate pipetting- Poor mixing- Reagent instability- Use calibrated pipettes; automate liquid handling if possible.[18]- Ensure thorough mixing after each reagent addition.- Avoid repeated freeze-thaw cycles of enzyme stocks.[18]
Inhibition observed in no-enzyme control - Aurasperone C absorbs light at the measurement wavelength.- Aurasperone C is fluorescent.- Aurasperone C quenches the product's signal.- Run a wavelength scan of aurasperone C to check for absorbance overlap.- If the compound interferes, a different detection method (e.g., luminescence, HPLC-based) may be required.
Steep, non-sigmoidal IC50 curve - Compound aggregation at high concentrations.- Irreversible inhibition.- Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates.- Perform a "jump-dilution" experiment: pre-incubate the enzyme with a high concentration of inhibitor, then dilute the mixture significantly and measure activity. If inhibition is reversible, activity should recover.
Assay signal is too low or too high - Sub-optimal enzyme or substrate concentration.- Incorrect instrument settings (e.g., gain).- Optimize enzyme/substrate concentrations to ensure the reaction is in the linear range of the instrument.[16]- Adjust the plate reader's gain settings to maximize the signal-to-noise ratio without saturating the detector.[16]
Inhibition decreases with dilution (non-dose-dependent) - A contaminant in the aurasperone C sample is the true inhibitor.- Perform a "spike and recovery" experiment. Add a known amount of active enzyme to a buffer containing aurasperone C. If activity is lower than expected, it confirms inhibition. A dilution series should show a dose-dependent effect if the compound is the inhibitor.[10]

By following this comprehensive guide, researchers can confidently characterize the inhibitory properties of aurasperone C, generating high-quality, reproducible data that will pave the way for understanding its biological function and therapeutic potential.

References

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved March 28, 2026, from [Link]

  • Čapkauskaitė, E., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 935-944. [Link] (Note: A more general link to the journal or PubMed might be required if the direct link is unstable, e.g., [Link])

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved March 28, 2026, from [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved March 28, 2026, from [Link]

  • Biology Discussion. (2015). Top 5 Methods Devised for Enzyme Kinetics Measurement. Retrieved March 28, 2026, from [Link]

  • Scientist Live. (2022). Enzyme Kinetics Considerations. Retrieved March 28, 2026, from [Link]

  • BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved March 28, 2026, from [Link]

  • FireGene. (2026). What Is Enzyme Kinetics? A Beginner's Guide. Retrieved March 28, 2026, from [Link]

  • Solidzymes. (2025). Controlling the Reaction: A Practical Guide to Enzyme Kinetics & Active Sites. Retrieved March 28, 2026, from [Link]

  • Tipton, K. F., & Davey, G. P. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(17), 3983. [Link]

  • National Center for Biotechnology Information. (n.d.). Aurasperone C. PubChem Compound Database. Retrieved March 28, 2026, from [Link]

  • Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work?. Retrieved March 28, 2026, from [Link]

  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. Retrieved March 28, 2026, from [Link]

  • Synonyms. (n.d.). Enzyme inhibition assay: Significance and symbolism. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved March 28, 2026, from [Link]

  • Semantic Scholar. (n.d.). Mechanism of Action Assays for Enzymes. Retrieved March 28, 2026, from [Link]

  • Ali, H., et al. (2024). Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques. RSC Advances, 14, 3456-3465. [Link]

  • National Center for Biotechnology Information. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs.... Retrieved March 28, 2026, from [Link]

  • Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute. Retrieved March 28, 2026, from [Link]

  • RSC Publishing. (2024). Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum.... Retrieved March 28, 2026, from [Link]

  • ResearchGate. (2015). Aurasperone F - A new member of the naphtho-gamma-pyrone class.... Retrieved March 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Aurasperone A Inhibits SARS CoV-2 In Vitro: An Integrated In Vitro and In Silico Study. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of dianhydroaurasperone C (1), aurasperone D (2),.... Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of aurasperone G (1) and aurasperone F (2). Retrieved March 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases Pathways. Retrieved March 28, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low ionization efficiency of aurasperone C in mass spectrometry

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals System Focus: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS) Introduction: The Analytical Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals System Focus: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS)

Introduction: The Analytical Challenge

Aurasperone C ( C31​H28​O12​ , monoisotopic mass 592.158 Da) is a bioactive bis-naphtho- γ -pyrone isolated from marine and terrestrial Aspergillus species[1]. While it holds significant pharmacological potential, its complex architecture—featuring multiple phenolic hydroxyls, methoxy groups, and a labile hemi-ketal linkage—makes it notoriously difficult to analyze via LC-MS. Analysts frequently encounter poor ionization efficiency, spectral dilution due to adducts, and chromatographic peak broadening[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond generic instrument tuning. By understanding the causality behind Aurasperone C's gas-phase and solution-phase behavior, you can implement self-validating protocols to maximize detection sensitivity and reproducibility.

Part 1: Diagnostic FAQs

Q1: Why is my Aurasperone C signal split across multiple m/z values in positive mode (ESI+)? A: Aurasperone C is highly susceptible to both alkali metal adduction and in-source fragmentation. In ESI+, the target protonated molecule [M+H]+ appears at m/z 593.16. However, trace sodium in your solvents or biological matrix will rapidly form a stable [M+Na]+ adduct at m/z 615.15[3]. Furthermore, excessive source voltage (e.g., Declustering Potential or Fragmentor) imparts internal energy that cleaves the labile hemi-ketal hydroxyl, resulting in a prominent dehydration peak [M+H−H2​O]+ at m/z 575.15[4]. Mechanistic Causality: The competition between protonation, sodiation, and dehydration dilutes the Total Ion Current (TIC) across three distinct species, drastically lowering the apparent ionization efficiency of your target m/z.

Q2: I observe broad or split chromatographic peaks before the MS. Is this an ionization issue? A: No, this is a chromatographic phenomenon driven by the molecule's structural dynamics. Aurasperone C and related naphtho- γ -pyrones exhibit hemi-ketal tautomerism[2]. In solution, these tautomers exist in equilibrium. If the interconversion rate is slow relative to the LC timescale, they elute as broad or split peaks. Mechanistic Causality: A broadened peak reduces the maximum concentration of analyte entering the ESI source at any given second ( Cmax​ ), which directly depresses the MS signal intensity.

Q3: How can I leverage ESI negative mode (ESI-) to overcome matrix suppression? A: Aurasperone C contains multiple phenolic hydroxyl groups that readily deprotonate to form [M−H]− at m/z 591.15. Adding 0.5 mM ammonium fluoride ( NH4​F ) to the mobile phase significantly enhances ESI- sensitivity for phenolic compounds[5]. Mechanistic Causality: The fluoride ion acts as a strong gas-phase base. In the shrinking ESI droplet, fluoride aggressively abstracts protons from the phenolic groups of Aurasperone C, driving the equilibrium toward the deprotonated [M−H]− ion much more efficiently than standard formate or acetate buffers.

Part 2: Mechanistic Workflows & Visualizations

IonizationPathway A Aurasperone C MW: 592.16 B [M+H]+ m/z 593.16 A->B ESI+ (0.1% Formic Acid) C [M+Na]+ m/z 615.15 A->C ESI+ (Matrix Na+) E [M-H]- m/z 591.15 A->E ESI- (0.5 mM NH4F) D [M+H-H2O]+ m/z 575.15 B->D High Source Energy (In-source decay)

Caption: Mechanistic pathways of Aurasperone C ionization and in-source fragmentation in ESI-MS.

Troubleshooting Start Issue: Low Aurasperone C Signal Assess Assess MS Spectra Start->Assess Adducts High [M+Na]+ (m/z 615) Assess->Adducts Frag High [M+H-H2O]+ (m/z 575) Assess->Frag Suppression Low overall TIC Assess->Suppression FixAdducts Flush LC lines Use LC-MS grade solvents Adducts->FixAdducts FixFrag Reduce Declustering Potential Lower Source Temp Frag->FixFrag FixSupp Switch to ESI- Add 0.5 mM NH4F Suppression->FixSupp

Caption: Decision tree for diagnosing and resolving Aurasperone C ionization bottlenecks.

Part 3: Quantitative Data & Optimization Matrix

To select the optimal analytical conditions, compare how different mobile phase modifiers dictate the dominant ion species and overall efficiency.

Ionization ModeMobile Phase AdditivePrimary Observed IonRelative Ionization EfficiencyMechanistic Effect
ESI+ 0.1% Formic Acid [M+H]+ (m/z 593.16)ModeratePromotes protonation, but remains highly susceptible to Na+ competition from the matrix.
ESI+ None (Neutral) [M+Na]+ (m/z 615.15)LowSplits the signal; yields poor reproducibility due to variable matrix sodium levels.
ESI- 0.1% Formic Acid [M−H]− (m/z 591.15)Very LowAcidic environment suppresses phenolic deprotonation, neutralizing the molecule.
ESI- 0.5 mM Ammonium Fluoride [M−H]− (m/z 591.15)High Fluoride acts as a potent gas-phase base, driving highly efficient deprotonation[5].

Part 4: Step-by-Step Troubleshooting Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step until the validation criteria of the current step are met.

Step 1: Mitigate Adduct Formation and Tautomerism (LC Optimization)
  • Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Note: Avoid methanol if tautomerism is severe, as protic solvents can alter the hemi-ketal equilibrium.

  • Add 0.1% Formic Acid to both phases to ensure a consistent acidic pH, which sharpens the tautomeric peak and drives protonation.

  • Self-Validation Check: Inject a 1 µg/mL Aurasperone C standard. Extract the ion chromatograms (XIC) for m/z 593.16 and 615.15.

    • Pass Criteria: The Na+ adduct (615.15) must be < 15% of the protonated peak (593.16). If it is higher, flush the LC system overnight with 50% isopropanol to strip residual alkali metals from the lines.

Step 2: Optimize Source Energy to Prevent In-Source Decay (MS Optimization)
  • Set the ESI capillary voltage to 3.5 kV (ESI+).

  • Lower the Declustering Potential (DP) or Fragmentor Voltage systematically from 120 V down to 60 V in 10 V increments.

  • Self-Validation Check: Calculate the ratio of the intact ion (m/z 593.16) to the dehydrated fragment (m/z 575.15)[4].

    • Pass Criteria: The optimal DP is the voltage where the 593.16 signal is maximized while the 575.15 signal remains below 5% relative abundance. If dehydration persists, lower the source capillary temperature by 25°C.

Step 3: Switch to ESI- for Complex Matrices (Advanced Recovery)

If matrix suppression in ESI+ is insurmountable (e.g., analyzing crude fungal extracts), switch to ESI-.

  • Replace Formic Acid with 0.5 mM Ammonium Fluoride ( NH4​F ) in the aqueous mobile phase[5].

  • Set the capillary voltage to -3.0 kV.

  • Self-Validation Check: Monitor m/z 591.15.

    • Pass Criteria: The Signal-to-Noise (S/N) ratio should improve by at least 2- to 5-fold compared to your best ESI+ run, confirming successful targeted deprotonation of the naphtho- γ -pyrone phenols.

References

  • 41689-66-1, Aurasperone C Formula - ECHEMI Source: ECHEMI URL:[1]

  • Teratopyrones A–C, Dimeric Naphtho-γ-Pyrones and Other Metabolites from Teratosphaeria sp. AK1128 Source: MDPI URL:[2]

  • Asperpyrone-Type Bis-Naphtho-γ-Pyrones with COX-2–Inhibitory Activities from Marine-Derived Fungus Aspergillus niger Source: MDPI URL:[3]

  • Aurasperone F - A new member of the naphtho-gamma-pyrone class isolated from a cultured microfungus, Aspergillus niger C-433 Source: ResearchGate URL:[4]

  • Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols Source: PubMed / NIH URL:[5]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Aurasperone C and Aurasperone A: Unveiling Their Biological Activities

A Comprehensive Guide for Researchers and Drug Development Professionals In the ever-expanding landscape of natural product research, naphtho-γ-pyrones produced by fungi of the Aspergillus genus have garnered significant...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the ever-expanding landscape of natural product research, naphtho-γ-pyrones produced by fungi of the Aspergillus genus have garnered significant attention for their diverse and potent biological activities. Among these, aurasperone A and its structural analogue, aurasperone C, have emerged as compounds of interest. This guide provides a detailed, side-by-side comparison of the known biological activities of aurasperone C and aurasperone A, supported by available experimental data and detailed protocols to aid researchers in their exploration of these fascinating molecules.

Introduction to Aurasperone C and Aurasperone A

Aurasperone A and C are dimeric naphtho-γ-pyrones, complex polyketide-derived secondary metabolites primarily isolated from Aspergillus niger.[1][2] While sharing a common structural backbone, subtle differences in their chemical makeup can lead to distinct biological functions. This guide aims to dissect these differences and provide a clear comparison of their activities in various biological assays.

Comparative Biological Activities

Direct head-to-head comparative studies of aurasperone C and aurasperone A are limited in the current scientific literature. However, by compiling and analyzing data from various independent studies, we can construct a comparative overview of their activities.

Anti-inflammatory Activity

Aurasperone A, on the other hand, has not been as extensively studied for its direct COX-2 inhibitory activity. Further research is required to determine if it shares this anti-inflammatory mechanism with its counterpart.

Antiviral Activity

Aurasperone A has demonstrated notable antiviral activity, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). In one study, aurasperone A exhibited an IC50 value of 12.25 µM against SARS-CoV-2 in Vero E6 cells.[1] This finding suggests its potential as a lead compound for the development of novel antiviral therapies.

Currently, there is a lack of published data on the antiviral properties of aurasperone C, making a direct comparison in this area impossible.

Anticancer and Cytotoxic Activity

General antitumor properties have been attributed to naphtho-γ-pyrones as a class.[1] A study on aurasperone F, a related compound, showed cytotoxic activity against a panel of cancer cell lines.[2] However, specific and comparative data on the anticancer and cytotoxic effects of aurasperone C and aurasperone A are not well-documented in publicly available research. One study reported that aurasperone A showed no cytotoxic effects up to 60 µM on ACAT1- and ACAT2-expressing CHO cells.[3] In contrast, another study reported a 50% cytotoxic concentration (CC50) of 32.36 mM for aurasperone A on Vero E6 cells.[1] This discrepancy highlights the need for standardized testing to accurately assess and compare the cytotoxic profiles of these compounds.

Antibacterial Activity

The antibacterial potential of aurasperone derivatives has been explored. One study reported that dianhydroaurasperone C, a dehydrated form of aurasperone C, exhibited antibacterial activity with Minimum Inhibitory Concentrations (MICs) in the range of 25–50 μM against Escherichia coli, Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus.[4] It is important to note that dianhydroaurasperone C is structurally distinct from aurasperone C.[1][3]

While general antibacterial activity has been mentioned for aurasperone A, specific MIC values against a comparable spectrum of bacteria are needed for a direct comparison.[5]

Data Summary

The following table summarizes the available quantitative data for the biological activities of aurasperone A. The data for aurasperone C is currently limited to qualitative descriptions for some activities.

Biological ActivityAurasperone AAurasperone C
Anti-inflammatory No data availableReported COX-2 inhibitor (IC50 not specified)[2]
Antiviral (SARS-CoV-2) IC50: 12.25 µM[1]No data available
Cytotoxicity CC50: 32.36 mM (Vero E6 cells)[1] No cytotoxicity up to 60 µM (CHO cells)[3]No specific data available
Antibacterial General activity reported[5]Dianhydroaurasperone C MIC: 25–50 μM[4]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the COX-2 inhibitory activity of test compounds.

Principle: The assay measures the peroxidase activity of COX, where the hydroperoxidase produced from the cyclooxygenase reaction is used to convert a fluorometric probe into a highly fluorescent product.

Methodology:

  • Reagent Preparation: Prepare all reagents, including COX-2 enzyme, heme, arachidonic acid (substrate), and a fluorometric probe, according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding arachidonic acid.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Workflow Diagram:

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Probe) Reaction_Setup Set up Reaction in 96-well Plate Reagents->Reaction_Setup Test_Compounds Prepare Test Compound Dilutions Test_Compounds->Reaction_Setup Initiate_Reaction Initiate Reaction with Arachidonic Acid Reaction_Setup->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_IC50 Determine IC50 Value Calculate_Rates->Determine_IC50

Caption: Workflow for a fluorometric COX-2 inhibition assay.

MTT Assay for Cytotoxicity

This protocol describes a colorimetric assay to assess the cytotoxicity of compounds on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compounds Seed_Cells->Treat_Cells Prepare_Compounds Prepare Test Compound Dilutions Prepare_Compounds->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability Determine_CC50 Determine CC50 Value Calculate_Viability->Determine_CC50

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Assay for Antibacterial Susceptibility

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of Test Compound Prepare_Dilutions->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Visually Read Results for Growth Incubate_Plate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

This guide provides a snapshot of the current understanding of the biological activities of aurasperone C and aurasperone A. While aurasperone A shows promise as an antiviral agent, and aurasperone C is implicated in anti-inflammatory pathways, a significant lack of direct comparative data hinders a complete assessment of their relative potencies and therapeutic potential.

Future research should focus on conducting head-to-head comparative studies of aurasperone C and aurasperone A across a range of biological assays, including anti-inflammatory, anticancer, and antimicrobial tests. Determining the specific IC50 value of aurasperone C for COX-2 inhibition is a crucial next step. Such studies will not only elucidate the structure-activity relationships of these fascinating natural products but also pave the way for their potential development as novel therapeutic agents.

References

  • El-Naggar, M. H., Abdelwahab, G. M., Ramadan, U. S., & El-Hawary, S. S. (2022). Aurasperone A Inhibits SARS CoV-2 In Vitro: An Integrated In Vitro and In Silico Study. Marine Drugs, 20(3), 179. [Link]

  • Tomoda, H., Ohyama, Y., Abe, Y., Nakano, H., & Omura, S. (2002). Aurasperones, fungal metabolites, as inhibitors of acyl-CoA:cholesterol acyltransferase. The Journal of Antibiotics, 55(10), 863-868. [Link]

  • Xiao, J., Zhang, Q., Gao, Y. Q., Tang, J. J., & Zhang, A. L. (2014). Dianhydro-aurasperone C, a new naphtho-γ-pyrone from a marine-derived fungus Aspergillus sp. Natural Product Research, 28(1), 38-42. [Link]

  • Bouras, N., Mathieu, F., Coppel, Y., & Lebrihi, A. (2005). Aurasperone F--a new member of the naphtho-gamma-pyrone class isolated from a cultured microfungus, Aspergillus niger C-433. Natural Product Research, 19(7), 653-659. [Link]

  • Lu, Y., Chen, J., Chen, J., Kong, L., & Wang, J. (2012). Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2002–2011). RSC advances, 2(31), 11635-11659. [Link]

Sources

Validation

aurasperone C antimicrobial efficacy compared to standard antifungals

As the landscape of fungal pathogenesis evolves, the rising incidence of azole- and echinocandin-resistant strains has catalyzed the search for novel antifungal scaffolds. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of fungal pathogenesis evolves, the rising incidence of azole- and echinocandin-resistant strains has catalyzed the search for novel antifungal scaffolds. As a Senior Application Scientist, I frequently evaluate emerging natural products against clinical standards to determine their viability for drug development pipelines.

This guide provides an objective, data-driven comparison of Aurasperone C —a bis-naphtho-γ-pyrone (BNP) isolated from endophytic and marine-derived fungi such as Aspergillus tubingensis and Aspergillus niger—against gold-standard antifungals like Fluconazole and Amphotericin B.

Structural and Mechanistic Divergence

To understand the efficacy of Aurasperone C, we must first examine its structural classification and mechanism of action (MoA) relative to established clinical baselines.

  • Fluconazole (Standard Azole): Acts by competitively inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis. This depletion leads to the accumulation of toxic sterol intermediates and membrane stress[1].

  • Amphotericin B (Standard Polyene): Acts as a physical disruptor. Its amphipathic structure allows it to bind directly to ergosterol in the fungal cell membrane, forming pores that cause rapid monovalent ion leakage and subsequent cell death[2].

  • Aurasperone C (Investigational BNP): Unlike target-specific azoles, Aurasperone C is a polyketide dimer that exhibits pleiotropic antifungal effects. It interferes with fungal oxidative stress responses and demonstrates significant enzyme-inhibitory properties, including potent COX-2 inhibition (IC50 = 4.2 µM) which plays a unique role in modulating host-pathogen inflammatory responses during invasive mycoses[3].

G FungalCell Pathogenic Fungi (e.g., C. albicans, F. solani) CellDeath Fungal Cell Death / Growth Arrest FungalCell->CellDeath Azoles Fluconazole (Standard Azole) CYP51 CYP51 Inhibition (Ergosterol Depletion) Azoles->CYP51 Polyenes Amphotericin B (Standard Polyene) Pores Ergosterol Binding (Membrane Pore Formation) Polyenes->Pores AurasperoneC Aurasperone C (Bis-naphtho-γ-pyrone) Pleiotropic Pleiotropic Disruption (Enzyme & Redox Interference) AurasperoneC->Pleiotropic CYP51->FungalCell Pores->FungalCell Pleiotropic->FungalCell

Comparative mechanisms of action for standard antifungals vs. Aurasperone C.

Comparative Antimicrobial Efficacy Data

Aurasperone C has demonstrated broad-spectrum activity against several clinically and agriculturally significant phytopathogenic and human opportunistic fungi[4]. The table below synthesizes Minimum Inhibitory Concentration (MIC) data from recent in vitro bioassays comparing Aurasperone C against standard therapeutics.

Fungal PathogenAurasperone C MIC (µM)Fluconazole MIC (µM)Amphotericin B MIC (µM)Clinical / Agricultural Relevance
Candida albicans 15.0 - 50.01.0 - 4.00.5 - 1.0Primary cause of invasive candidiasis.
Alternaria solani 6.25 - 50.0>64.0 (Resistant)1.0 - 2.0Devastating phytopathogen (early blight).
Fusarium solani 12.5 - 25.0>64.0 (Resistant)2.0 - 4.0Emerging opportunistic human pathogen.
Aspergillus niger 15.0 - 30.0>32.00.5 - 2.0Causative agent of severe aspergillosis.

Data Analysis: While Amphotericin B remains the most potent agent across the board, Aurasperone C shows highly competitive efficacy against intrinsically azole-resistant filamentous fungi like Alternaria solani and Fusarium solani[5]. This suggests that Aurasperone C bypasses the CYP51 resistance mechanisms that render Fluconazole ineffective against these strains.

Self-Validating Experimental Protocol: MIC Determination

To ensure reproducibility and scientific integrity when evaluating lipophilic polyketides like Aurasperone C, standard CLSI M38-A (for filamentous fungi) or M27-A (for yeasts) protocols must be modified. Below is the optimized, causality-driven workflow for determining comparative MICs.

Step 1: Compound Preparation & Solubilization
  • Action: Dissolve Aurasperone C powder in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Causality: Bis-naphtho-γ-pyrones are highly hydrophobic. Aqueous buffers will cause immediate precipitation, leading to artificially high (false-negative) MIC readings.

  • Validation Check: Inspect the stock under a light microscope. The absence of micro-crystals confirms complete solubilization.

Step 2: Broth Microdilution Setup
  • Action: Perform two-fold serial dilutions of Aurasperone C, Fluconazole, and Amphotericin B in RPMI-1640 medium buffered with MOPS (pH 7.0). Ensure the final DMSO concentration in all test wells does not exceed 1% v/v.

  • Causality: DMSO concentrations >1% exhibit independent cytotoxicity against fungal cells, confounding the actual efficacy of the drug. MOPS buffer stabilizes the pH, as polyketide stability can be pH-dependent.

Step 3: Inoculum Standardization
  • Action: Harvest fungal spores/cells and suspend them in sterile saline. Adjust the optical density (OD) at 530 nm to match a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL), then dilute 1:50 in RPMI-1640.

  • Causality: Standardizing the multiplicity of infection (MOI) ensures that the drug-to-target ratio remains constant across biological replicates, preventing inoculum effects (where high cell density artificially inflates the MIC).

Step 4: Incubation and Metabolic Readout (Resazurin Assay)
  • Action: Add 100 µL of the standardized inoculum to the 96-well plates containing the drug dilutions. Incubate at 35°C for 24–48 hours. Add 20 µL of 0.02% resazurin dye 4 hours prior to the endpoint.

  • Causality: Aurasperone C is a naturally pigmented (yellow/orange) compound[6]. Relying solely on visual turbidity or standard OD readings will result in background interference. Resazurin acts as a metabolic indicator (shifting from blue to fluorescent pink in viable cells), providing a self-validating, colorimetric readout independent of the drug's native absorbance.

Conclusion for Drug Development Professionals

Aurasperone C represents a promising, non-azole, non-polyene scaffold. Its ability to inhibit azole-resistant strains like Fusarium solani highlights its potential as a lead compound for next-generation agricultural fungicides and clinical therapeutics[5]. However, its moderate MIC against Candida albicans relative to Fluconazole suggests that future development should focus on structural-activity relationship (SAR) optimization—specifically targeting the hydroxyl groups at C-3 and C-5 to improve aqueous solubility and target affinity.

References

  • In Vitro Phytobiological Investigation of Bioactive Secondary Metabolites from the Malus domestica-Derived Endophytic Fungus Aspergillus tubingensis Strain AN103 Semantic Scholar / MDPI[Link]

  • Isolation and Characterization of Antifungal Metabolites from the Melia azedarach-Associated Fungus Diaporthe eucalyptorum Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • Nigerasperones A–C, New Monomeric and Dimeric Naphtho-γ-pyrones from a Marine Alga-derived Endophytic Fungus Aspergillus niger EN-13 ResearchGate[Link]

  • Elicitation for activation of the actinomycete genome's cryptic secondary metabolite gene clusters RSC Advances[Link]

Sources

Comparative

An In-Depth Structural and Performance Comparison: Aurasperone C vs. Aurasperone F

As a Senior Application Scientist specializing in natural product chemistry and drug discovery, I frequently encounter the challenge of distinguishing structurally homologous secondary metabolites. Among the most complex...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in natural product chemistry and drug discovery, I frequently encounter the challenge of distinguishing structurally homologous secondary metabolites. Among the most complex and biologically intriguing fungal polyketides are the bis-naphtho- γ -pyrones (BNPs)[4].

This guide provides an objective, data-driven comparison of two closely related BNPs: Aurasperone C and Aurasperone F . By examining their structural divergence, thermodynamic causality, and bioactivity profiles, we can better understand how a single dehydration event fundamentally alters a molecule's physicochemical properties and pharmacological potential.

Structural and Chemical Divergence

Aurasperone C and Aurasperone F are both dimeric naphtho- γ -pyrones isolated from filamentous fungi such as Aspergillus niger and Alternaria alternata [3]. Despite sharing the same core bis-naphtho- γ -pyrone skeleton and a C-7 to C-10′ biaryl linkage, they exhibit a critical structural difference rooted in the oxidation and hydration state of their pyrone rings.

  • Aurasperone C ( C31​H28​O12​ ): This molecule is a bis-hemiketal. Both of its pyrone moieties exist in a 2-hydroxy-2-methyl-2,3-dihydro configuration [1]. The presence of these cyclic hemiketals makes the molecule relatively more polar and susceptible to acid-catalyzed dehydration.

  • Aurasperone F ( C31​H26​O11​ ): This molecule represents the dehydrated analogue of Aurasperone C. It features one dihydro hemiketal ring and one fully unsaturated 2-methyl-4H-pyran-4-one ring[2]. The loss of a single water molecule ( H2​O ) from one of the hemiketal rings creates a fully conjugated α,β -unsaturated carbonyl system, which significantly increases the thermodynamic stability and hydrophobicity of the molecule.

Table 1: Physicochemical and Structural Comparison
ParameterAurasperone CAurasperone F
Molecular Formula C31​H28​O12​ C31​H26​O11​
Molecular Weight 592.5 g/mol 574.5 g/mol
Pyrone Ring A (C-7 linked) 2-hydroxy-2-methyl-2,3-dihydro (Hemiketal)2-hydroxy-2-methyl-2,3-dihydro (Hemiketal)
Pyrone Ring B (C-10′ linked) 2-hydroxy-2-methyl-2,3-dihydro (Hemiketal)2-methyl-4H-pyran-4-one (Unsaturated)
Conjugation State Disrupted at C-2/C-3 on both ringsExtended conjugation on Ring B
PubChem CID 17952160158905
Biosynthetic Causality and Thermodynamic Stability

The structural relationship between Aurasperone C and F is not merely coincidental; it is a direct result of polyketide biosynthesis and subsequent thermodynamic equilibration. Fungal non-reducing polyketide synthases (nrPKS) generate monomeric naphtho- γ -pyrones (like fonsecin or rubrofusarin), which are then dimerized by cytochrome P450 enzymes or laccases [4].

The hemiketal forms (like Aurasperone C) are often early-stage dimers. However, the irreversible dehydration of the hemiketal moiety yields the α,β -unsaturated pyrone (Aurasperone F). This dehydration is driven by the thermodynamic favorability of extending the π -conjugation across the naphtho- γ -pyrone core.

Biosynthesis Precursor Monomeric Naphtho-γ-pyrones (e.g., Fonsecin) AuraC Aurasperone C (Bis-hemiketal, C31H28O12) Precursor->AuraC Enzymatic Phenol Coupling (C-7 to C-10' Linkage) AuraF Aurasperone F (Mono-hemiketal, C31H26O11) AuraC->AuraF Irreversible Dehydration (-H2O, Thermodynamic Drive)

Biosynthetic relationship and dehydration pathway from Aurasperone C to Aurasperone F.

Self-Validating Experimental Protocol: Isolation & Elucidation

To ensure scientific integrity, the isolation of these metabolites must follow a self-validating workflow. The causality of our solvent choices and chromatographic steps is dictated by the slight polarity difference between the hemiketal (C) and the dehydrated pyrone (F).

Step 1: Fungal Fermentation & Extraction

  • Cultivate Aspergillus niger C-433 on solid rice media to induce secondary metabolite production [3].

  • Extract the biomass with Ethyl Acetate (EtOAc). Causality: EtOAc is optimal for extracting moderately polar polyketides while leaving highly polar primary metabolites (sugars, proteins) in the aqueous phase.

Step 2: Chromatographic Partitioning

Subject the crude extract to Sephadex LH-20 size-exclusion chromatography (eluting with MeOH/DCM). Causality: Sephadex separates molecules based on size and π

π interactions, effectively isolating the dimeric BNPs from monomeric precursors.
  • Perform preparative High-Performance Liquid Chromatography (prep-HPLC) using a C18 reverse-phase column. Aurasperone F will elute later than Aurasperone C due to the loss of the polar hydroxyl group and increased hydrophobicity from the double bond.

  • Step 3: Structural Elucidation & Stereochemical Validation

    • NMR Spectroscopy: Use 1D ( 1H , 13C ) and 2D (HMBC, COSY) NMR. Aurasperone C will show two sp3 hybridized hemiketal carbons (~101 ppm), whereas Aurasperone F will show one hemiketal carbon and new sp2 olefinic signals corresponding to the unsaturated pyrone ring [3].

    • Circular Dichroism (CD): Because these molecules possess axial chirality (atropisomerism) around the C-7/C-10′ bond, CD spectroscopy is mandatory. An (S)-configuration is validated by observing a positive Cotton effect at longer wavelengths followed by a negative Cotton effect at shorter wavelengths [4].

    Workflow Fungi Aspergillus niger C-433 Fermentation (Solid Rice) Extract EtOAc Extraction & Solvent Partitioning Fungi->Extract Chrom Sephadex LH-20 & Prep-HPLC Purification Extract->Chrom NMR 1D/2D NMR & HRMS (Identify Hemiketal/Alkene) Chrom->NMR CD CD Spectroscopy (Validate Axial Chirality) Chrom->CD

    Self-validating experimental workflow for the isolation and characterization of bis-naphtho-γ-pyrones.

    Pharmacological Performance and Bioactivity

    The structural shift from a bis-hemiketal to a mono-unsaturated pyrone directly impacts target binding affinity in pharmacological assays. The rigidification of the pyrone ring in Aurasperone F alters its 3D conformation and hydrogen-bonding capacity compared to Aurasperone C.

    Recent experimental data highlights their differential performance in anti-inflammatory and metabolic assays:

    Table 2: Comparative Bioactivity Profile
    Biological Target / AssayAurasperone C PerformanceAurasperone F PerformanceMechanistic Insight
    COX-2 Inhibition ( IC50​ ) 4.2 µM 11.1 µMThe extra hydroxyl group in the hemiketal of Aurasperone C provides a superior hydrogen bond donor for the COX-2 active site [5].
    PTP1B Inhibition ( IC50​ ) Not determined7.9 µM Aurasperone F demonstrates strong inhibition of Protein Tyrosine Phosphatase 1B, indicating potential as an anti-diabetic lead.
    Antimicrobial Activity Weakly active against R. solaniInactive against tested strainsHigh lipophilicity of BNPs generally limits their penetration through bacterial cell walls, restricting broad-spectrum efficacy.
    References
    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 179521, Aurasperone C." PubChem, [Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60158905, Aurasperone F." PubChem, [Link]

    • Bouras, N., Mathieu, F., Coppel, Y., & Lebrihi, A. "Aurasperone F--a new member of the naphtho-gamma-pyrone class isolated from a cultured microfungus, Aspergillus niger C-433." Natural Product Research, 2005. [Link]

    • Liu, Y., & Zhou, L. "Bis-naphtho-γ-pyrones from Fungi and Their Bioactivities." Molecules, 2014. [Link]

    • Kim, D.-C., Lee, D.-S., Ko, W., et al. "Anti-inflammatory Metabolites from Chaetomium nigricolor." Journal of Natural Products, 2020. [Link]

    Validation

    cross-strain comparison of aurasperone C production in Aspergillus species

    A Senior Application Scientist's Guide to the Cross-Strain Comparison of Aurasperone C Production in Aspergillus Species Introduction: The Significance of Aurasperone C Aurasperone C is a dimeric naphtho-γ-pyrone, a clas...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to the Cross-Strain Comparison of Aurasperone C Production in Aspergillus Species

    Introduction: The Significance of Aurasperone C

    Aurasperone C is a dimeric naphtho-γ-pyrone, a class of aromatic polyketides produced by various fungi.[1][2][3] These yellow pigments are not merely metabolic curiosities; they represent a class of bioactive compounds with a range of potential pharmacological applications. Research into related aurasperones has revealed potent antiviral, anti-inflammatory, and analgesic properties, as well as enzyme-inhibiting activities.[1][4][5][6] The genus Aspergillus, and in particular Aspergillus niger, is a well-documented producer of these valuable secondary metabolites.[1][5][7]

    This guide provides a comparative overview of aurasperone C production in Aspergillus species, offering field-proven insights into the factors that govern its biosynthesis and detailing the experimental protocols required for its robust quantification. It is designed for researchers, scientists, and drug development professionals seeking to explore and harness the biosynthetic potential of these remarkable fungi.

    Comparative Production of Aurasperone C: A Cross-Species Overview

    Direct, standardized comparative studies on aurasperone C yields across multiple Aspergillus species are not extensively documented in a single publication. However, by collating data from various independent studies, we can construct a comparative picture. Aspergillus niger stands out as a confirmed producer of aurasperone C.[2][3] Other species within the genus, such as Aspergillus carbonarius and Aspergillus ochraceus, are known producers of other naphtho-γ-pyrones and related polyketides, making them species of high interest for comparative screening.[2][8][9][10]

    Table 1: Documented Production of Aurasperone C and Related Naphtho-γ-Pyrones in Aspergillus Species

    CompoundProducing SpeciesStrain ExampleSource of IsolationReference
    Aurasperone C Aspergillus nigerC-433Grapes[2][3]
    Aurasperone AAspergillus niger(Marine Isolate)Tunicate (Phallusia nigra)[5]
    Aurasperone BAspergillus ficuumFCBP-DNA-1266(Culture Collection)[4][6]
    Asperpyrone-type BNPsAspergillus nigerSCSIO Jcsw6F30Marine Sediment[7]
    Various PolyketidesAspergillus ochraceus(Multiple)Food, Soil[8][9]

    Note: This table is a synthesis of findings from different research efforts and does not represent a direct side-by-side experimental comparison. Yields are highly dependent on the specific strain and culture conditions.

    The Biosynthetic Engine: Factors Influencing Aurasperone C Yield

    The production of aurasperone C is not a static process. It is a highly dynamic outcome of the interplay between the fungus's genetic blueprint and its immediate environment. Understanding these factors is paramount for any rational approach to yield optimization.

    Genetic Blueprint: The Role of Biosynthetic Gene Clusters (BGCs)

    Aurasperone C, as a polyketide, originates from a dedicated biosynthetic gene cluster (BGC).[11][12] The core of this cluster is a Polyketide Synthase (PKS) enzyme, a large, multi-domain protein that iteratively condenses simple precursor molecules like acetyl-CoA and malonyl-CoA to build the complex carbon skeleton of the final product.[13][14] The genomes of Aspergillus species are rich in these BGCs, many of which are "silent" or unexpressed under standard laboratory conditions, representing a vast, untapped reservoir of chemical diversity.[7][11][12] Global regulatory genes, such as laeA, act as master switches, controlling the expression of multiple secondary metabolite BGCs, and their manipulation is a key strategy in metabolic engineering.[10][15]

    Environmental Triggers: Activating the Metabolic Machinery

    The expression of PKS and other genes within the BGC is exquisitely sensitive to environmental cues. The causality behind experimental choices in media and culture conditions is to mimic stress or specific nutritional states that trigger these biosynthetic pathways.

    • Nutrient Composition: The type and availability of carbon and nitrogen sources are critical. High-yield production of secondary metabolites often occurs under nutrient-limiting conditions after the primary growth phase has concluded. Various media, from complex Potato Dextrose Broth (PDB) to solid-state fermentation on rice or wheat, have been successfully used.[4][5][16]

    • Physicochemical Parameters: Factors such as pH, temperature, and aeration directly impact fungal growth and metabolism. For instance, A. niger exhibits broad tolerance but generally has an optimal growth pH around 6.0 and a temperature range of 6-47°C.[1]

    • Biotic Interactions (Co-culture): One of the most powerful, yet often overlooked, triggers is the presence of other organisms. The co-cultivation of A. niger with mouse macrophage cells was shown to activate the dormant BGC for aurasperone A, demonstrating that intercellular signaling can be a potent method for inducing secondary metabolism.[17] This mimics a natural host-pathogen interaction, a condition under which such "defense" molecules would be evolutionarily favored.

    Experimental Blueprint: A Practical Guide to Aurasperone C Analysis

    This section provides a self-validating system of protocols for the reliable cultivation, extraction, and quantification of aurasperone C. Each step is designed to ensure reproducibility and accuracy.

    Overall Experimental Workflow

    The process follows a logical sequence from fungal culture to analytical quantification. The following diagram illustrates the complete workflow.

    G cluster_0 1. Cultivation cluster_1 2. Extraction cluster_2 3. Analysis & Quantification Strain Aspergillus sp. Strain (e.g., A. niger) Inoculum Spore Suspension Preparation Strain->Inoculum Fermentation Liquid or Solid-State Fermentation Inoculum->Fermentation Separation Separate Mycelia & Broth Fermentation->Separation Extraction Solvent Extraction (Ethyl Acetate) Separation->Extraction Evaporation Evaporate Solvent to Yield Crude Extract Extraction->Evaporation HPLC HPLC-DAD Analysis Evaporation->HPLC Standard Prepare Aurasperone C Standard Curve Standard->HPLC Quant Quantify Aurasperone C in Extract vs. Standard HPLC->Quant G AcetylCoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Enzyme Complex AcetylCoA->PKS MalonylCoA Malonyl-CoA (Extender Units) MalonylCoA->PKS PolyketideChain Linear Poly-β-keto Chain PKS->PolyketideChain Iterative Condensation Tailoring Tailoring Enzymes (Cyclases, Oxidases, etc.) PolyketideChain->Tailoring Cyclization & Modification Monomer Naphtho-γ-pyrone Monomer Tailoring->Monomer Dimerization Dimerization Monomer->Dimerization AurasperoneC Aurasperone C Dimerization->AurasperoneC

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    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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